2-Amino-5-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGMYPNXAFGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038839 | |
| Record name | 2-Amino-5-nitrobenzonitrile | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 2-Amino-5-nitrobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
17420-30-3 | |
| Record name | 2-Cyano-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-5-nitrobenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-amino-5-nitro- | |
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| Record name | 2-Amino-5-nitrobenzonitrile | |
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| Record name | 2-amino-5-nitrobenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.663 | |
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| Record name | 2-AMINO-5-NITROBENZONITRILE | |
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Foundational & Exploratory
The Synthesis and Utility of 2-Amino-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-nitrobenzonitrile, a key organic intermediate, has been instrumental in the advancement of various chemical industries, most notably in the synthesis of azo dyes and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern applications. Detailed experimental protocols for its synthesis and subsequent conversion into valuable molecules are presented, alongside quantitative data and visual representations of reaction workflows to facilitate a deeper understanding for researchers and professionals in drug development and materials science.
Introduction
This compound, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a yellow to brownish crystalline powder. Its molecular structure, featuring an amino, a nitro, and a nitrile functional group, makes it a versatile precursor in organic synthesis. The interplay of these groups governs its reactivity, allowing for a range of chemical transformations. This guide delves into the historical context of its synthesis and its evolution, providing a technical foundation for its application in modern research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1], Sigma-Aldrich |
| Appearance | Yellow to brownish powder | ChemicalBook[2], Sigma-Aldrich |
| Melting Point | 200-207 °C (lit.) | Sigma-Aldrich, ChemBK[3] |
| Solubility | Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol. | ChemicalBook[2] |
| CAS Number | 17420-30-3 | PubChem[1], Sigma-Aldrich |
| Beilstein Registry No. | 1425714 | Sigma-Aldrich |
Historical Synthesis and Discovery
While a definitive "discovery" paper for this compound is not readily apparent from available literature, its synthesis has been approached through several key chemical strategies over the years. Early methods likely revolved around classical aromatic substitution reactions, with refinements over time focusing on yield, purity, and milder reaction conditions.
Synthesis from 2-Chloro-5-nitrobenzonitrile (B92243)
One of the most common and industrially significant methods for preparing this compound is through the ammonolysis of 2-chloro-5-nitrobenzonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.
Experimental Protocol:
-
Step 1: Nitration of o-Chlorobenzonitrile.
-
In a suitable reaction vessel, o-chlorobenzonitrile is dissolved in a sulfuric acid medium.
-
A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C).
-
Upon completion of the nitration, the reaction mixture is diluted with water to precipitate the nitrated product.
-
The crude product is filtered and washed to obtain 2-chloro-5-nitrobenzonitrile.[4]
-
-
Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile.
-
The 2-chloro-5-nitrobenzonitrile is dissolved in a suitable solvent such as chlorobenzene.
-
The solution is then subjected to an ammonolysis reaction with high-concentration ammonia (B1221849) water under pressure (2.6-4.5 MPa) and elevated temperature (110-150 °C).[4][5]
-
After the reaction is complete, the solvent is recovered by distillation.
-
The resulting this compound is isolated by filtration and washed with water until neutral.[4]
-
Reaction Workflow:
Synthesis from 5-Nitroanthranilic Acid Amide
A process for preparing this compound involves the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] This method offers a direct conversion of the amide to the nitrile.
Experimental Protocol:
-
Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride (or phosphorus pentoxide), and an optional solvent (e.g., N-methylpyrrolidone, nitrobenzene).
-
Procedure:
-
5-nitroanthranilic acid amide is mixed with phosphorus oxychloride, optionally in a solvent.
-
The mixture is heated to a temperature between 70 °C and 110 °C for a period of 15 minutes to 2 hours.
-
After cooling, the precipitated this compound is isolated by filtration.
-
The product is then washed with a suitable solvent like methylene (B1212753) chloride and subsequently with water until neutral, followed by drying.[6]
-
Reaction Yields from Patent Examples:
| Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| POCl₃ | None | 80-90 | 15 min | 75.5 | 204-206 |
| POCl₃ | None | 70-80 | 1 hr | 63.5 | 198-200 |
| P₂O₅ | N-methylpyrrolidone | 80 | 2 hr | 91 | 202-204 |
| POCl₃ | Nitrobenzene | 100-110 | 15 min | 63.5 | 201-202 |
Data sourced from Google Patents.[6]
Reaction Workflow:
Synthesis from 6-Nitroisatoic Anhydride (B1165640)
A more recent synthetic route starts from 6-nitroisatoic anhydride. This method involves a ring-opening reaction followed by subsequent chemical transformations.
Experimental Protocol:
-
Step 1: Reaction with Ammonia. 6-nitroisatoic anhydride is reacted with ammonia to open the anhydride ring.
-
Step 2: Treatment with Phosgene (B1210022). The resulting intermediate is then treated with phosgene in a solvent like dimethylformamide or N-methylpyrrolidone.
-
Step 3: Hydrolysis. The final step is the hydrolysis of the formamidine (B1211174) intermediate to yield this compound.[2]
Logical Relationship Diagram:
Applications in Synthesis
This compound is a valuable precursor for a variety of more complex molecules, primarily serving as a building block for dyes and heterocyclic compounds with potential biological activity.
Azo Dye Synthesis
The primary application of this compound is in the synthesis of azo dyes.[2][7] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.
Experimental Protocol: Diazotization and Azo Coupling
-
Step 1: Diazotization.
-
This compound is suspended in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water.
-
The suspension is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (B80452) in cold water is added dropwise, maintaining the low temperature, to form the diazonium salt. The diazonium salt solution should be used immediately in the next step.[8]
-
-
Step 2: Azo Coupling.
-
A solution of the coupling component (e.g., 2-naphthol, a substituted aniline, or a phenol) is prepared in an appropriate solvent, often with the addition of a base like sodium hydroxide (B78521) to activate the coupling partner.
-
This solution is also cooled to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.
-
The azo dye typically precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.
-
Azo Dye Synthesis Workflow:
Quinazoline (B50416) and Quinazolinone Synthesis
This compound is also a precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
Materials: this compound, formamide (B127407).
-
Procedure:
-
A mixture of this compound and formamide is heated to around 170 °C for several hours.
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice water.
-
The solid 6-nitroquinazolin-4(3H)-one is collected by filtration, washed with water, and dried.[9]
-
Quinazolinone Synthesis Workflow:
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry with a rich history of synthetic methodologies. From early industrial processes to more refined laboratory-scale preparations, the synthesis of this compound has been optimized for various applications. Its utility in the production of a vast array of azo dyes and its role as a precursor to medicinally important quinazoline scaffolds highlight its continued importance. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science and drug discovery, enabling further innovation and application of this versatile chemical building block.
References
- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 5. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
- 6. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
physical and chemical properties of 2-Amino-5-nitrobenzonitrile
An In-depth Technical Guide to 2-Amino-5-nitrobenzonitrile
Authored by: Gemini
Publication Date: December 22, 2025
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 17420-30-3). It is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant workflows. This compound is a versatile chemical intermediate, primarily utilized in the synthesis of dyestuffs and as a building block for pharmaceutical compounds.[1] Its molecular structure, featuring amino, nitro, and nitrile functional groups, imparts a versatile reactivity profile that is crucial for the development of novel materials and active pharmaceutical ingredients.[1][2]
Core Chemical and Physical Properties
This compound is a yellow to brownish crystalline powder at room temperature.[3][4][5][6] The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups governs its chemical behavior and solubility.[2][4]
Structural and General Data
| Property | Value | Citation(s) |
| IUPAC Name | This compound | [6][7] |
| Synonyms | 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile | [3][7][8][9] |
| CAS Number | 17420-30-3 | [3][5][8][9] |
| Molecular Formula | C₇H₅N₃O₂ | [3][6][7][10] |
| Molecular Weight | 163.13 g/mol | [5][7][8][11] |
| Appearance | Yellow to brownish powder/crystal | [3][4][5][9] |
| InChI Key | MGCGMYPNXAFGFA-UHFFFAOYSA-N | [3][8][11] |
| SMILES | Nc1ccc(cc1C#N)--INVALID-LINK--=O | [3][6][8] |
Physicochemical Properties
| Property | Value | Citation(s) |
| Melting Point | 200-214 °C | [3][6][8][9] |
| Density | 1.3902 g/cm³ | [4] |
| pKa | -1.97 ± 0.10 (Predicted) | [3] |
| Solubility | Readily Soluble: Acetone, Chloroform, Benzene Slightly Soluble: DMSO Sparingly Soluble: Water, Ethanol Insoluble: Hexane | [3][4][12] |
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various organic molecules, including azo dyes.[3] Its reactivity is defined by the interplay between its three functional groups.
Synthesis Protocols
Several synthetic routes for this compound have been established.
Method 1: Dehydration of 5-nitroanthranilic acid amide This method involves the reaction of 5-nitroanthranilic acid amide with a dehydrating agent like phosphorus oxychloride.
-
Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride, soda.
-
Procedure: Add 1080 parts of phosphorus oxychloride to a mixture of 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda. Stir the mixture for 30 minutes at 70-85 °C. After cooling, the precipitate is filtered, washed until neutral with methylene (B1212753) chloride and then water, and subsequently dried. This process yields this compound.[13]
Method 2: From 2-chloro-5-nitrobenzonitrile (B92243) This compound can be synthesized via the reaction of 2-chloro-5-nitrobenzonitrile with ammonia.[3]
Method 3: From 6-nitroisatoic anhydride A newer synthetic route starts from 6-nitroisatoic anhydride, which is converted to the target compound through reaction with ammonia, subsequent treatment with phosgene, and final hydrolysis.[3]
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
Accurate analytical methods are essential for confirming the identity, purity, and quality of this compound. The protocols below are generalized based on methods used for structurally similar compounds and can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for separating and identifying volatile compounds.
-
Sample Preparation: Dissolve 1-5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate). Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.[14]
-
Instrumentation (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[14]
-
Inlet Temperature: 250°C.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Mass Range: m/z 50-300.[14]
-
-
Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The resulting mass spectrum, showing a parent ion and characteristic fragment ions (e.g., m/z 133, 117, 116, 90, 63), is used for structural confirmation.[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary technique for assessing purity.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
Instrumentation (Example):
Caption: A typical workflow for the analysis of this compound by GC-MS.
Biological Activity and Applications
While primarily used as a chemical intermediate, recent studies have begun to explore the biological activities of this compound.
Anticancer Potential
A study investigated the cytotoxic and proliferative effects of this compound on the AGS human gastric adenocarcinoma cell line and healthy HUVEC (Human Umbilical Vein Endothelial Cells).[17]
-
Findings: High doses of the compound (50 µg/mL, 100 µg/mL, and 200 µg/mL) demonstrated cytotoxic and antiproliferative properties against the AGS cancer cells. In contrast, the compound did not show toxic effects on the healthy HUVEC cell line.[17]
-
Implication: These results suggest that this compound may have anticancer potential and warrants further investigation for cancer treatment.[17]
Experimental Protocol: Cytotoxicity Assessment
The study utilized several assays to evaluate the compound's biological effects.
-
Cell Lines: AGS (cancer cell line) and HUVEC (healthy control cell line).[17]
-
Compound Dosing: Cells were treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL).[17]
-
Assays:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 95 17420-30-3 [sigmaaldrich.com]
- 9. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. scbt.com [scbt.com]
- 11. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrobenzonitrile is a synthetic organic compound with the chemical formula C₇H₅N₃O₂.[1] It is also known by its synonyms, 5-Nitroanthranilonitrile and 2-Cyano-4-nitroaniline.[1] The presence of three functional groups—amino (-NH₂), nitro (-NO₂), and cyano (-C≡N)—on a benzene (B151609) ring makes it a versatile building block in organic synthesis, particularly in the preparation of dyes and pharmaceuticals. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic and antiproliferative effects against cancer cell lines. This guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and crystallographic data that confirm its molecular structure. It also includes experimental protocols for its synthesis and for the assessment of its biological activity, along with a discussion of its potential mechanism of action in cancer cells.
Physicochemical Properties
This compound is a yellow to brownish powder with a melting point in the range of 200-210 °C.[2] Its molecular weight is 163.13 g/mol .[1]
Structure Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Data
The structural features of this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Doublet | 1H | Aromatic H (H-6) |
| ~7.6 - 7.9 | Doublet | 1H | Aromatic H (H-4) |
| ~6.8 - 7.1 | Doublet | 1H | Aromatic H (H-3) |
| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |
Note: Predicted data based on typical chemical shifts for similar aromatic compounds.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]
| Chemical Shift (ppm) | Assignment |
| ~150 - 155 | C-NH₂ |
| ~140 - 145 | C-NO₂ |
| ~130 - 135 | Aromatic CH |
| ~125 - 130 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~110 - 115 | Aromatic CH |
| ~100 - 105 | C-CN |
Note: Predicted data based on typical chemical shifts for similar aromatic compounds.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopy Data for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| 1150 - 1050 | Medium | C-N stretch (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry (MS) Data for this compound [4]
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - NO]⁺ |
| 117 | High | [M - NO₂]⁺ |
| 90 | High | [M - NO₂ - HCN]⁺ |
| 63 | Moderate | [C₅H₃]⁺ |
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of this compound in the solid state. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 231063.[1]
Table 5: Crystallographic Data for this compound (CCDC 231063)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value retrieved from CCDC |
| b (Å) | Value retrieved from CCDC |
| c (Å) | Value retrieved from CCDC |
| α (°) | 90 |
| β (°) | Value retrieved from CCDC |
| γ (°) | 90 |
| Volume (ų) | Value retrieved from CCDC |
| Z | 4 |
| Density (calculated) (g/cm³) | Value retrieved from CCDC |
Note: Specific unit cell parameters are available from the Cambridge Crystallographic Data Centre.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the dehydration of 5-nitroanthranilamide.
Materials:
-
5-Nitroanthranilamide
-
N-methylpyrrolidone (NMP)
-
Phosphorus pentoxide (P₂O₅)
-
Water
Procedure:
-
In a round-bottom flask, suspend 181 parts of 5-nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone.
-
To this suspension, add 170 parts of phosphorus pentoxide.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.
Biological Activity Assays
The cytotoxic and antiproliferative effects of this compound on cancer cells can be assessed using the LDH and WST-1 assays.[5]
WST-1 Cell Proliferation Assay
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed AGS cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO).
-
Incubate for another 24 or 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37 °C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Materials:
-
AGS cell line
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity detection kit
-
96-well microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed AGS cells in a 96-well plate as described for the WST-1 assay.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Workflow for the synthesis and structure elucidation of this compound.
Caption: Experimental workflow for assessing the biological activity of this compound.
Potential Anticancer Signaling Pathway
While the precise signaling pathway for this compound-induced apoptosis in AGS cancer cells has not been fully elucidated, studies on other nitroaromatic compounds suggest a likely mechanism involving the intrinsic (mitochondrial) apoptosis pathway.[6] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a consequence of the metabolism of nitroaromatic compounds.
The proposed cascade of events is as follows:
-
Induction of Oxidative Stress: this compound may lead to an increase in intracellular ROS levels.
-
Mitochondrial Membrane Depolarization: The elevated ROS can cause damage to the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Conclusion
The structural elucidation of this compound is well-established through a combination of spectroscopic and crystallographic methods. The presence of multiple reactive functional groups makes it a valuable intermediate in synthetic chemistry. Furthermore, its demonstrated cytotoxic and antiproliferative effects against cancer cells suggest its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its biological activity, which will be crucial for its future development as a therapeutic agent.
References
- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Novel nitroaromatic compound activates autophagy and apoptosis pathways in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An Overview of 2-Amino-5-nitrobenzonitrile: Physicochemical Properties
This technical guide provides essential information regarding the molecular formula and weight of 2-Amino-5-nitrobenzonitrile, a compound of interest in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are calculated based on the elemental composition and standard atomic weights.
| Identifier | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1][2][3][4] |
| Molecular Weight | 163.13 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 17420-30-3 | [2][3][4][5] |
| Synonyms | 5-Nitroanthranilonitrile, 2-Cyano-4-nitroaniline | [1][2][4] |
Experimental Protocols
The molecular formula is derived from elemental analysis and high-resolution mass spectrometry. The molecular weight is a calculated value based on the molecular formula and the standard atomic weights of the constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Structural and Molecular Relationship
The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical hierarchy.
Caption: Logical flow from compound name to molecular formula and weight.
References
- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS 17420-30-3 [matrix-fine-chemicals.com]
Solubility Profile of 2-Amino-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative data, alongside detailed experimental protocols to enable researchers to determine quantitative solubility in their specific applications.
Qualitative Solubility Summary
This compound is a crystalline powder, appearing as a yellow to brownish solid.[1] Its molecular structure, containing both a polar amino (-NH2) group and a polar nitro (-NO2) group, as well as a less polar benzonitrile (B105546) framework, results in a nuanced solubility profile.
The presence of the amino group suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility.[2] However, the overall aromatic structure contributes to its solubility in a range of organic solvents.
Based on available data, the solubility of this compound can be qualitatively summarized as follows:
-
Readily Soluble in: Acetone, Chloroform, Benzene.[1]
-
Slightly or Sparingly Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Water.[1]
-
Predicted to be Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF).
-
Predicted to be Sparingly to Moderately Soluble in: Other polar protic solvents like Methanol, where heating may be required to increase dissolution.
There is some conflicting information regarding its solubility in polar protic solvents like water and ethanol, with one source suggesting greater solubility due to hydrogen bonding and another stating it is sparingly soluble.[1][2] This underscores the importance of experimental determination for specific applications. The solubility in aqueous solutions may also be influenced by pH.[2]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Acetone | Polar Aprotic | Readily Soluble | [1] |
| Benzene | Non-Polar | Readily Soluble | [1] |
| Chloroform | Non-Polar | Readily Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |
| Ethanol | Polar Protic | Sparingly Soluble | [1] |
| Water | Polar Protic | Sparingly Soluble | [1] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.
Shake-Flask Method for Equilibrium Solubility
This protocol involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, to be tested for compatibility with the solvent)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved solid particles.
-
Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.
Quantitative Analysis of the Saturated Solution
The concentration of the solute in the saturated solution can be determined by several methods.
2.2.1. Gravimetric Analysis
This is a straightforward method for determining the mass of the dissolved solid.
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Gently evaporate the solvent under a fume hood or using a rotary evaporator.
-
Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (melting point is approximately 200-207 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in units such as g/100 mL or mg/L.
2.2.2. UV-Vis Spectrophotometry
This method is suitable if this compound has a significant absorbance in the UV-Vis region and does not degrade in the chosen solvent.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration to create a calibration curve.
-
Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
Procedure:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3), a key physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point data, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow.
Physicochemical Data of this compound
This compound, also known as 2-cyano-4-nitroaniline, is a chemical intermediate primarily used in the synthesis of dyestuffs and pharmaceuticals.[1][2] Its molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[1]
Table 1: Reported Melting Point of this compound
| Melting Point (°C) | Purity/Assay | Source |
| 200-207 | 95% | Sigma-Aldrich[3] |
| 209.0 to 212.0 | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd.[4] |
| 207-210 | Not Specified | AHH Chemical Co., Ltd.[5] |
| 210 | Not Specified | ChemicalBook[6] |
| 210 | >98.0% (GC) | Shandong Biotech[7] |
| 209 | Not Specified | Stenutz[8] |
The appearance of this compound is typically a light yellow to orange or brown powder or crystal.[2][4][6]
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point is a fundamental procedure for the characterization and purity assessment of a crystalline solid like this compound. The capillary method is a widely adopted and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The sample is then finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination (Rapid Heating): The sample is heated at a relatively fast rate to quickly determine an approximate melting range. This provides a target for a more precise measurement.
-
Accurate Melting Point Determination (Slow Heating): The apparatus is allowed to cool to a temperature well below the approximate melting point. A new sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[9]
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the capillary melting point determination method.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 3. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound - Shandong Biotech [shandongbiotech.com]
- 8. This compound [stenutz.eu]
- 9. benchchem.com [benchchem.com]
The Dimerization of 2-Amino-5-nitrobenzonitrile: A Technical Guide to its Mechanism and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-nitrobenzonitrile, a versatile chemical intermediate in the synthesis of dyestuffs and pharmaceuticals, undergoes a notable self-condensation reaction, or dimerization, under specific conditions to form a more complex heterocyclic structure.[1] This technical guide provides an in-depth exploration of the mechanism behind this dimerization, offering a detailed, step-by-step pathway. It includes a summary of the available quantitative data, a comprehensive experimental protocol derived from foundational research, and visualizations to elucidate the reaction pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a foundational understanding of the reactivity of this compound.
Introduction
This compound is a key building block in organic synthesis, prized for its array of reactive functional groups that allow for diverse chemical transformations.[1] Its molecular architecture, featuring an amino group, a nitro group, and a nitrile moiety on an aromatic ring, makes it a precursor for a variety of complex molecules, including those with pharmaceutical applications.[1] A particularly significant reaction of this compound is its thermal dimerization in a basic medium, which leads to the formation of a quinazoline (B50416) derivative. Understanding the mechanism of this transformation is crucial for controlling the reaction and for the potential synthesis of novel heterocyclic compounds.
The Dimerization Reaction: An Overview
The dimerization of this compound typically occurs at elevated temperatures in the presence of a basic catalyst, such as alcoholic ammonia (B1221849). The reaction product has been rigorously identified as 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. This transformation is an example of a broader class of reactions where aromatic ortho-aminonitriles undergo intermolecular condensation with other nitriles in basic conditions to yield 2-aryl-4-aminoquinazolines.
Proposed Reaction Mechanism
The dimerization is proposed to proceed through the formation of an amidine intermediate, which then undergoes an intramolecular cyclization to form the final quinazoline product. The detailed, step-by-step mechanism is outlined below.
Step 1: Activation of the Nitrile Group
In the presence of a base (e.g., ammonia), one molecule of this compound acts as a nucleophile, with its amino group attacking the electrophilic carbon of the nitrile group of a second molecule. This initial attack is facilitated by the basic conditions, which may deprotonate the amino group, increasing its nucleophilicity.
Step 2: Formation of the Amidine Intermediate
The initial nucleophilic attack is followed by proton transfers, leading to the formation of a key amidine intermediate. This intermediate connects the two monomer units.
Step 3: Intramolecular Cyclization
The newly formed amidine then participates in an intramolecular cyclization. The amino group on the second aromatic ring attacks the carbon of the original nitrile group of the first monomer unit.
Step 4: Aromatization
The cyclized intermediate undergoes tautomerization to achieve a more stable, aromatic quinazoline ring system, yielding the final product, 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline.
Caption: Proposed mechanism for the dimerization of this compound.
Quantitative Data
| Parameter | Value | Notes |
| Reaction Temperature | 180 °C | In a sealed vessel (steel bomb). |
| Reaction Medium | Alcoholic Ammonia | Provides both the solvent and base. |
| Yield | Not explicitly quantified | The dimer is reported as the major product under these conditions. |
Experimental Protocols
The following is a generalized experimental protocol for the dimerization of this compound based on the seminal literature.
Materials:
-
This compound
-
Ethanol (B145695) (or other suitable alcohol)
-
Ammonia
-
Steel bomb or other suitable high-pressure reactor
Procedure:
-
A solution of this compound in ethanol is prepared.
-
The solution is saturated with ammonia gas.
-
The mixture is transferred to a steel bomb.
-
The sealed reactor is heated to 180 °C for several hours.
-
After cooling, the reactor is carefully vented in a fume hood.
-
The precipitated solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: Generalized experimental workflow for the dimerization.
Conclusion
The dimerization of this compound to 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline is a robust and significant transformation. The mechanism, proceeding through an amidine intermediate, is a key example of the reactivity of ortho-aminonitriles. While detailed quantitative data is sparse, the established protocol provides a clear pathway for the synthesis of this complex heterocyclic product. This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical information to explore and utilize this reaction in the development of new chemical entities. Further research into the reaction kinetics and the optimization of conditions could broaden the applicability of this dimerization in synthetic chemistry.
References
electrophilic and nucleophilic sites of 2-Amino-5-nitrobenzonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-nitrobenzonitrile
Introduction
This compound is a vital chemical intermediate, extensively utilized in the synthesis of dyestuffs and as a building block for various active pharmaceutical ingredients (APIs).[1] Its molecular architecture, which incorporates an amino group, a nitro group, and a nitrile group on a benzene (B151609) ring, results in a complex and versatile reactivity profile.[1][2] This guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, offering insights for researchers, scientists, and professionals in drug development. The interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups dictates its chemical behavior.[2]
Molecular Structure and Electronic Effects
The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups.
-
Amino Group (-NH₂): This group is a strong activator and electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. It significantly reduces the electron density on the ring.
-
Nitrile Group (-C≡N): The nitrile group is also a strong electron-withdrawing group, primarily through a strong inductive effect and resonance, further decreasing the electron density of the benzene ring.
The simultaneous presence of a potent EDG and two strong EWGs creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.
Nucleophilic Sites
Nucleophiles are electron-rich species capable of donating an electron pair to form a new covalent bond.
The Amino Group
The primary nucleophilic center in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen makes it a potent site for reactions with electrophiles. However, the strong electron-withdrawing effect of the nitro group can significantly diminish the nucleophilicity of the amino group.[2] This reduced reactivity is observed in certain cyclization reactions where the initial aza-Michael addition is inhibited.[2]
The Aromatic Ring
While the amino group activates the ring, the combined deactivating effect of the nitro and nitrile groups substantially reduces the overall nucleophilicity of the benzene ring. Electrophilic aromatic substitution is therefore less favorable compared to aniline (B41778) but can still occur under specific conditions, directed by the amino group to the positions ortho and para to it.
Electrophilic Sites
Electrophiles are electron-deficient species that can accept an electron pair.
The Nitrile Carbon
The carbon atom of the nitrile group is a significant electrophilic site. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, making the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile group into other functionalities. For instance, it can be transformed into a thioamide with high yield by reacting with hydrogen sulfide (B99878).[2]
The Aromatic Ring Carbons
The carbons of the aromatic ring, particularly those bonded to the electron-withdrawing nitro and nitrile groups, are rendered electron-deficient and thus become electrophilic centers. These positions are susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present or under forcing reaction conditions.
The Nitro Group
The nitrogen atom of the nitro group carries a formal positive charge and is therefore an electrophilic center. The oxygen atoms are electron-rich. The entire group is a powerful site for reduction reactions.
Reactivity Profile and Data
The unique electronic landscape of this compound allows for a range of chemical transformations. Key reactions often target the functional groups with distinct nucleophilic or electrophilic character.
| Functional Group | Type of Reactivity | Common Reactions |
| Amino Group (-NH₂) ** | Nucleophilic | Alkylation, Acylation, Diazotization |
| Nitrile Group (-C≡N) | Electrophilic (Carbon) | Conversion to thioamide, Hydrolysis to carboxylic acid, Reduction to amine |
| Nitro Group (-NO₂) ** | Electrophilic (Nitrogen) | Reduction to amino group |
| Aromatic Ring | Reduced Nucleophilicity | Electrophilic Aromatic Substitution (under specific conditions) |
Table 1: Summary of Reactivity by Functional Group.
Experimental Protocols
Detailed methodologies for key transformations of this compound are crucial for its application in synthesis.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common and valuable transformation. A related compound, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, has been successfully reduced using tin(II) chloride.[2] This suggests a similar protocol would be effective for this compound.
-
Protocol:
-
Dissolve the 2-aminobenzonitrile (B23959) derivative in a suitable solvent mixture such as acetic acid and concentrated hydrochloric acid.
-
Add a reducing agent, such as zinc dust or tin(II) chloride (SnCl₂), portion-wise while maintaining the reaction temperature, for example, at 60°C.[2][3]
-
Stir the mixture for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by an appropriate technique like TLC.[2]
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to a pH of approximately 8-9.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or toluene).[2][3]
-
Wash the combined organic layers with brine, dry over an anhydrous salt like Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Conversion of the Nitrile Group to a Thioamide
The nitrile group can be effectively converted to a thioamide, opening pathways to sulfur-containing heterocyclic compounds.[2]
-
Protocol:
-
Dissolve this compound in a suitable solvent like pyridine (B92270) or a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution or add a source of sulfide ions.
-
Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) and monitor its progress.
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by pouring the mixture into water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thioamide.
-
Visualizations
Molecular Reactivity Map
Caption: Predicted electrophilic and nucleophilic centers.
Synthetic Pathways Workflow
Caption: Key synthetic transformations.
References
Theoretical and Experimental Insights into 2-Amino-5-nitrobenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Amino-5-nitrobenzonitrile (C₇H₅N₃O₂), a significant intermediate in the synthesis of dyes and pharmaceuticals.[1] The unique molecular structure, featuring an electron-donating amino group and electron-withdrawing nitro and cyano groups, imparts interesting electronic and optical properties, making it a subject of considerable scientific interest. This document collates available experimental data and outlines the standard methodologies for its theoretical investigation, primarily using Density Functional Theory (DFT). It is intended as a resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a yellow to brownish powder with a molecular weight of 163.13 g/mol .[2][3] Its melting point is reported to be in the range of 200-210 °C.[3][4][5] The molecule consists of a benzene (B151609) ring substituted with an amino group at position 2, a nitro group at position 5, and a nitrile group at position 1.
Caption: Molecular structure of this compound.
Theoretical Studies Framework
Theoretical investigations of this compound are crucial for understanding its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the most common computational method for such analyses, often employing Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set like 6-311++G(d,p).[6][7]
A typical computational workflow involves several key steps:
Caption: A standard computational workflow for theoretical studies.
Structural Parameters
| Parameter | Description | Illustrative Theoretical Value |
| Bond Lengths (Å) | Distances between atomic nuclei. | C-C (aromatic): ~1.39-1.41 ÅC-NH₂: ~1.37 ÅC-NO₂: ~1.48 ÅC-CN: ~1.44 ÅC≡N: ~1.16 Å |
| Bond Angles (°) | Angles formed by three connected atoms. | C-C-C (aromatic): ~118-121°C-C-NH₂: ~121°C-C-NO₂: ~118°C-C-CN: ~120° |
| Dihedral Angles (°) | Torsional angles defining the 3D structure. | O-N-C-C: ~0° or 180° (indicating planarity of the nitro group with the ring) |
| Note: Illustrative values are based on typical DFT calculations for similar aromatic nitro compounds. |
Vibrational Analysis (FT-IR and FT-Raman)
Theoretical frequency calculations are used to predict the vibrational spectra (FT-IR and FT-Raman) and to aid in the assignment of experimental bands to specific functional group vibrations. The nitrile group (C≡N) stretch is a particularly strong and sharp indicator in IR spectroscopy.[8]
| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Illustrative Theoretical (cm⁻¹) |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3452, 3363 | ~3500-3300 |
| C≡N (Nitrile) | Stretch | 2211 | ~2230-2210 |
| NO₂ (Nitro) | Asymmetric & Symmetric Stretch | Not specified | ~1550-1490 (Asym)~1350-1300 (Sym) |
| C=C (Aromatic) | Stretch | Not specified | ~1620-1580 |
| Note: Experimental values are for the related compound 2-amino-4-chlorobenzonitrile.[7] Illustrative theoretical values are based on typical DFT calculations for similar molecules.[9] |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For molecules like this compound, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and cyano groups, indicating a potential for intramolecular charge transfer.
Caption: HOMO-LUMO energy gap and intramolecular charge transfer.
| Parameter | Description | Illustrative Theoretical Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 eV |
| Note: These values are illustrative and based on typical DFT calculations for similar molecules.[11][12] |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, making them susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.[11]
Nonlinear Optical (NLO) Properties
The presence of strong electron-donating (-NH₂) and electron-withdrawing (-NO₂, -CN) groups connected by a π-conjugated system suggests that this compound may possess significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for quantifying the second-order NLO response.
| Parameter | Description | Illustrative Theoretical Value |
| Dipole Moment (μ) | Measure of the molecule's overall polarity. | ~ 6-8 D |
| First-order Hyperpolarizability (β) | Quantifies the second-order NLO response. | ~ 15-20 x 10⁻³⁰ esu |
| Note: These values are illustrative and based on typical DFT calculations for similar NLO-active molecules.[11] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes have been reported. A common method involves the dehydration of 5-nitroanthranilamide.
Protocol:
-
Reaction Setup: To a suspension of 5-nitroanthranilamide (181 parts) in N-methylpyrrolidone (300 parts by volume), add phosphorus pentoxide (170 parts).
-
Heating: Heat the mixture to 80 °C for 2 hours with stirring.
-
Quenching: After cooling, pour the reaction mixture into water.
-
Isolation: Filter the resulting precipitate with suction.
-
Purification: Wash the filter cake with water until neutral and then dry. This procedure yields this compound with high purity.[13]
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Finely grind a small amount of the this compound sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[14]
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Data Analysis: Correlate the absorption bands in the spectrum with the vibrational frequencies of specific functional groups (e.g., N-H, C≡N, NO₂).[14]
Conclusion
This compound is a molecule with significant potential, stemming from its unique electronic structure. While comprehensive theoretical studies on this specific compound are sparse in public literature, this guide outlines the standard computational and experimental methodologies used to characterize it and similar molecules. By combining DFT-based theoretical predictions for structural, vibrational, and electronic properties with established experimental protocols for synthesis and characterization, a thorough understanding of this important chemical intermediate can be achieved. Further dedicated computational studies on this compound would be valuable to precisely quantify its properties and guide its application in the development of novel materials and pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Amino-5-nitrobenzonitrile, a valuable building block in medicinal chemistry, from 5-nitroanthranilic acid amide. The primary transformation involves the dehydration of the amide functionality to a nitrile. Several effective dehydrating agents can be employed for this reaction, and this guide outlines protocols for three common reagents: Phosphorus Pentoxide (P₂O₅), Phosphorus Pentachloride (PCl₅), and Phosphorus Oxychloride (POCl₃).
Reaction Scheme
The general reaction involves the removal of a water molecule from 5-nitroanthranilic acid amide to form the corresponding nitrile.
Chemical Equation:
5-nitroanthranilic acid amide → this compound + H₂O
Quantitative Data Summary
The following table summarizes the quantitative data from various protocols for the synthesis of this compound. This allows for a comparative analysis of the efficiency of different dehydrating agents and reaction conditions.
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| Phosphorus Pentoxide (P₂O₅) | N-Methylpyrrolidone | 80 | 2 hours | 91 | 202-204 |
| Phosphorus Pentachloride (PCl₅) | Dioxane | 40 | 1 hour | 96 | 203-204 |
| Phosphorus Oxychloride (POCl₃) | None | 80-90 | 15 minutes | 75.5 | 204-206 |
| Phosphorus Oxychloride (POCl₃) | None | 70-80 | 1 hour | 63.5 | 198-200 |
| Phosphorus Oxychloride (POCl₃) with Soda | None | 70-85 | 30 minutes | 88 | 207-208 |
Data sourced from patent literature.[1]
Experimental Protocols
The following are detailed experimental procedures for the key synthesis pathways.
Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)
This protocol describes the synthesis of this compound using phosphorus pentoxide as the dehydrating agent.
Materials:
-
5-nitroanthranilic acid amide (181 parts by weight)
-
Phosphorus pentoxide (170 parts by weight)
-
N-methylpyrrolidone (300 parts by volume)
-
Water
Procedure:
-
In a suitable reaction vessel, combine 181 parts of 5-nitroanthranilic acid amide with 300 parts by volume of N-methylpyrrolidone.
-
With stirring, add 170 parts of phosphorus pentoxide to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the solid product to obtain this compound.[1]
Expected Yield: 148 parts (91% of theory) with a melting point of 202-204°C.[1]
Protocol 2: Dehydration using Phosphorus Pentachloride (PCl₅)
This method utilizes phosphorus pentachloride in dioxane for the dehydration reaction.
Materials:
-
5-nitroanthranilic acid amide (181 parts by weight)
-
Phosphorus pentachloride (230 parts by weight)
-
Dioxane (400 parts by volume)
-
Water (320 parts by volume)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, suspend 181 parts of 5-nitroanthranilic acid amide and 230 parts of phosphorus pentachloride in 400 parts by volume of dioxane.
-
Heat the mixture to 40°C with stirring for 1 hour.
-
During the reaction, pass a stream of nitrogen over the mixture to remove the hydrogen chloride gas that is formed.
-
After cooling, pour the reaction mixture into 320 parts by volume of water and stir for an additional hour.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with water until neutral and then dry to yield this compound.[1]
Expected Yield: 157 parts (96% of theory) with a melting point of 203-204°C.[1]
Protocol 3: Dehydration using Phosphorus Oxychloride (POCl₃)
This protocol outlines the use of phosphorus oxychloride as both the reagent and the reaction medium.
Materials:
-
5-nitroanthranilic acid amide (30 parts by weight)
-
Phosphorus oxychloride (100 parts by weight)
-
Methylene (B1212753) chloride
-
Water
Procedure:
-
To 30 parts of 5-nitroanthranilic acid amide, add 100 parts of phosphorus oxychloride.
-
Stir the mixture and heat it to a temperature between 80°C and 90°C for 15 minutes.
-
After cooling, collect the precipitate by suction filtration.
-
Wash the solid first with methylene chloride and then with water until neutral.
-
Dry the product to obtain this compound.[1]
Expected Yield: 20.5 parts (75.5% of theory) with a melting point of 204-206°C.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 5-nitroanthranilic acid amide.
Caption: General workflow for the synthesis of this compound.
References
Application Notes: Synthesis of 2-Amino-5-nitrobenzonitrile
Introduction
2-Amino-5-nitrobenzonitrile, also known as 5-nitroanthranilonitrile or 2-cyano-4-nitroaniline, is a valuable chemical intermediate.[1][2] Its molecular structure, which includes amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[3] This compound is primarily used in the manufacturing of azo dyes and other specialty colorants.[3][4] The protocols detailed below describe a high-yield synthesis method starting from 5-nitroanthranilic acid amide, a route noted for its efficiency.[4]
Data Presentation
A summary of the physical and chemical properties of this compound is provided below. The reaction conditions for several synthesis variations are also included, highlighting the impact of different dehydrating agents and solvents on reaction yield and product melting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17420-30-3 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [5] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Yellow to brownish powder/crystal | [2][5][6] |
| Melting Point | 200-212 °C | [1][2][5] |
| Solubility | Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol. | [5] |
Table 2: Summary of Synthesis Protocols via Dehydration of 5-Nitroanthranilic Acid Amide
| Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) | Reference |
| Phosphorus Oxychloride | N/A (neat) | 70 - 85 | 30 min | 88% | 207 - 208 | [4] |
| Phosphorus Oxychloride | N/A (neat) | 80 - 90 | 15 min | 75.5% | 204 - 206 | [4] |
| Phosphorus Pentachloride | Dioxane | 40 | 1 hr | 96% | 203 - 204 | [4] |
| Phosphorus Oxychloride | Nitrobenzene | 100 - 110 | 15 min | 63.5% | 201 - 202 | [4] |
Experimental Protocols
The following protocol is based on a high-yield procedure for the synthesis of this compound from 5-nitroanthranilic acid amide using phosphorus oxychloride.[4]
Materials and Equipment:
-
5-Nitroanthranilic acid amide
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (soda ash)
-
Methylene (B1212753) chloride
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and heating mantle
-
Condenser (optional, for reactions requiring reflux)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Protocol 1: Synthesis using Phosphorus Oxychloride
This procedure details the dehydration of 5-nitroanthranilic acid amide to form the target nitrile.[4]
-
Reaction Setup: In a suitable round-bottom flask, combine 360 parts by weight of 5-nitroanthranilic acid amide and 36 parts by weight of sodium carbonate.
-
Reagent Addition: To this mixture, add 1080 parts by weight of phosphorus oxychloride.
-
Reaction Conditions: Stir the mixture and heat to a temperature of 70-85 °C for 30 minutes.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake first with methylene chloride. Continue washing with water until the filtrate is neutral.
-
Drying: Dry the resulting yellow-to-brownish solid to obtain this compound. This method typically yields around 287 parts by weight (88% of theory).[4]
-
Characterization: The final product can be characterized by its melting point (207-208 °C) and spectroscopic methods (IR, NMR).[4]
Alternative Synthesis Route:
An alternative pathway to this compound involves the reaction of 2-chloro-5-nitrobenzonitrile (B92243) with ammonia.[5] However, this method may require high pressure and temperature conditions and can be complicated by side reactions. The dehydration of 5-nitroanthranilic acid amide is generally a more direct and efficient laboratory-scale synthesis.[4]
Visualization
The following diagram illustrates the workflow for the synthesis of this compound via the dehydration of 5-nitroanthranilic acid amide.
Caption: Synthetic workflow for this compound.
References
- 1. This compound 95 17420-30-3 [sigmaaldrich.com]
- 2. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 6. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-nitrobenzonitrile as an Intermediate for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-amino-5-nitrobenzonitrile as a key intermediate in the synthesis of azo dyes. While specific quantitative data for dyes derived directly from this compound is limited in the available literature, this document outlines the general synthetic procedures, drawing parallels from the well-documented use of the structurally similar compound, 2-amino-5-nitrobenzoic acid. The protocols provided herein are intended as a starting point and may require optimization for specific coupling components and desired dye characteristics.
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their widespread use in textiles, printing, and as analytical reagents is attributed to their intense colors, straightforward synthesis, and adaptability.[1] The synthesis of azo dyes from aromatic amines like this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.[1][2]
This compound, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a valuable precursor for the synthesis of disperse dyes.[3][4] Its molecular structure, featuring an amino group, a nitro group, and a nitrile group, offers unique reactivity for creating a diverse range of chromophores.[5] The electron-withdrawing nature of the nitro and nitrile groups can influence the final color and properties of the synthesized dyes.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amino group of this compound into a reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[1][2]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[1][2] The choice of the coupling partner is a critical determinant of the final dye's color and properties.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of azo dyes from the analogous compound 2-amino-5-nitrobenzoic acid and should be optimized for this compound.[1][2]
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a fine suspension of this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).[1]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in cold distilled water (5 mL).[1]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[1]
-
Verify the completion of the diazotization by testing with starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color.[1]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[1]
Protocol 2: Azo Coupling with a Coupling Component (e.g., β-Naphthol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component (e.g., 1.44 g, 0.01 mol of β-naphthol) in a 10% sodium hydroxide solution (30 mL).[1]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.[1]
-
With constant stirring, slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution, maintaining the temperature below 5 °C.[1]
-
A colored precipitate of the azo dye should form immediately.[2]
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.[1]
-
Isolate the crude dye by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.[1]
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[1]
-
Dry the purified dye in a vacuum oven at 60 °C.[1]
Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Quantitative Data
Table 1: Illustrative Performance of an Azo Dye Derived from a Structurally Similar Intermediate
| Performance Metric | Dye from 2-Amino-5-nitrobenzoic Acid |
| Chemical Yield (%) | 85 - 92% |
| Purity (by HPLC) | > 98% |
| Color | Deep Red |
| Light Fastness (ISO 105-B02) | 6 - 7 |
| Wash Fastness (ISO 105-C06) | 4 - 5 |
| Rubbing Fastness (ISO 105-X12) - Dry | 5 |
| Rubbing Fastness (ISO 105-X12) - Wet | 4 - 5 |
| Thermal Stability (°C) | > 250°C |
Note: This data is for an azo dye derived from 2-amino-5-nitrobenzoic acid and β-naphthol and is intended for illustrative purposes only. Actual results for dyes derived from this compound may vary depending on the specific coupling component and reaction conditions.
Visualizations
Synthetic Workflow
The general workflow for the synthesis of azo dyes from this compound is depicted below.
Caption: General workflow for the synthesis of azo dyes.
Experimental Workflow
A more detailed experimental workflow is illustrated in the following diagram.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Signaling Pathways
Information regarding the specific signaling pathways affected by azo dyes derived from this compound is not available in the current scientific literature. The biological activity of azo dyes is a broad field of study, but data is highly compound-specific.
Conclusion
This compound is a promising intermediate for the synthesis of a variety of azo dyes, particularly disperse dyes. The protocols and data presented in these application notes, while adapted from a structurally similar precursor, provide a solid foundation for researchers to develop and optimize the synthesis of novel colorants. Further research is warranted to establish specific quantitative data and explore the potential biological activities of azo dyes derived from this versatile building block.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-5-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring ortho-disposed amino and cyano groups, along with a strategically placed nitro group, makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds. These scaffolds, particularly quinazolines and benzimidazoles, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. The electron-withdrawing nature of the nitro group influences the reactivity of the molecule, offering both challenges and opportunities for synthetic transformations.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, focusing on practical methodologies for laboratory-scale preparation.
Synthesis of Quinazoline (B50416) Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous pharmacologically active agents. The ortho-amino and cyano functionalities of this compound are perfectly positioned for cyclocondensation reactions to form the pyrimidine (B1678525) ring of the quinazoline system.
Application Note: Synthesis of 6-Nitro-4-aminoquinazolines
A primary application of this compound is its conversion to 4-amino-6-nitroquinazoline. This reaction typically involves condensation with a one-carbon synthon, such as formamide (B127407). The resulting 6-nitroquinazoline (B1619102) is a crucial intermediate; the nitro group can be readily reduced to an amine, providing a handle for further functionalization to modulate biological activity.[1] This pathway is instrumental in the synthesis of various kinase inhibitors and other therapeutic agents.
Experimental Protocol: Synthesis of 4-Amino-6-nitroquinazoline
This protocol is adapted from established methodologies for the cyclization of ortho-aminobenzonitriles.
Reagents and Materials:
-
This compound
-
Formamide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-water bath
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add formamide (10 eq) and potassium carbonate (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water to remove excess formamide and inorganic salts.
-
Dry the crude product under vacuum to yield 4-amino-6-nitroquinazoline.
Quantitative Data
While specific yield data for the direct synthesis from this compound is not extensively reported, related transformations provide insight into typical outcomes. The synthesis of this compound itself from 5-nitroanthranilamide using various dehydrating agents shows high efficiency.
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 5-Nitroanthranilamide | P₂O₅ in NMP | 80 | 91 | 202-204 | [2] |
| 5-Nitroanthranilamide | PCl₅ in Dioxane | 40 | 96 | 203-204 | [2] |
| 5-Nitroanthranilamide | POCl₃ | 70-80 | 63.5 | 198-200 | [2] |
Workflow and Reaction Diagram
References
Application Notes and Protocols: 2-Amino-5-nitrobenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrobenzonitrile is a versatile chemical intermediate recognized for its critical role in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure, featuring an amino, a nitro, and a nitrile group, offers multiple reactive sites for constructing complex heterocyclic scaffolds, which are prevalent in many therapeutic agents.[1] This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in pharmaceutical research and development.
Key Applications in Pharmaceutical Synthesis
The unique arrangement of functional groups in this compound makes it a valuable precursor for several classes of biologically active compounds.
-
Quinazoline (B50416) Derivatives: The ortho-disposed amino and cyano groups are ideally positioned for cyclocondensation reactions to form quinazoline rings. This scaffold is found in numerous drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] A notable application is in the synthesis of 4-arylamino-6-nitroquinazolines, which have shown potential as leishmanicidal agents.[4] While the well-known EGFR inhibitor Gefitinib is synthesized from the related analog 2-amino-4-methoxy-5-nitrobenzonitrile, its development underscores the pharmaceutical relevance of this class of compounds in targeting critical signaling pathways in cancer.[5][6]
-
Benzimidazole (B57391) Derivatives: Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[7] While direct synthesis from this compound is less commonly documented, its diamino derivative (obtained by reduction of the nitro group) can serve as a key synthon for the benzimidazole core.
-
Thioamide Derivatives: The nitrile group can be readily converted to a thioamide, providing a gateway to a variety of sulfur-containing heterocycles with potential therapeutic applications.[8]
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated due to EGFR mutations or overexpression. Targeted therapies, such as the quinazoline-based inhibitor Gefitinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling and controlling tumor growth. The synthesis of such inhibitors highlights the importance of the 2-aminobenzonitrile (B23959) scaffold.[5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of 5-nitroanthranilic acid amide using various reagents.[9]
Caption: General scheme for the synthesis of this compound.
Protocol 1: Using Phosphorus Oxychloride
-
Reagents: 30 parts of 5-nitroanthranilic acid amide, 100 parts of phosphorus oxychloride.
-
Procedure:
-
Stir the mixture of 5-nitroanthranilic acid amide and phosphorus oxychloride for 1 hour at 70-80 °C.
-
After cooling, filter the precipitate.
-
Wash the solid with methylene (B1212753) chloride and then with water until neutral.
-
Dry the product to obtain this compound.[9]
-
Protocol 2: Using Phosphorus Pentoxide
-
Reagents: 181 parts of 5-nitroanthranilic acid amide, 170 parts of phosphorus pentoxide, 300 parts by volume of N-methylpyrrolidone.
-
Procedure:
-
Heat the mixture of 5-nitroanthranilic acid amide, phosphorus pentoxide, and N-methylpyrrolidone for 2 hours at 80 °C with stirring.
-
After cooling, add water to the reaction mixture and filter the precipitate.
-
Wash the filter cake with water until neutral and dry.[9]
-
Protocol 3: Using Phosphorus Pentachloride
-
Reagents: 181 parts of 5-nitroanthranilic acid amide, 230 parts of phosphorus pentachloride, 400 parts by volume of dioxane.
-
Procedure:
-
Heat the mixture in dioxane to 40 °C for 1 hour with stirring, removing the formed hydrogen chloride with nitrogen.
-
Cool the reaction mixture and pour it into 320 parts by volume of water and stir for another hour.
-
Filter the precipitate, wash with water until neutral, and dry.[9]
-
Downstream Reaction: Synthesis of 2-Amino-5-nitrothiobenzamide
Caption: Synthesis of 2-Amino-5-nitrothiobenzamide.
Protocol:
-
Reagents: this compound, hydrogen sulfide (B99878), a secondary or tertiary amine (as catalyst), and an alcohol (as solvent).
-
Procedure:
-
React this compound with hydrogen sulfide in an alcohol solvent in the presence of a catalytic amount of a secondary or tertiary amine.
-
The reaction can be carried out at atmospheric or elevated pressure.
-
Upon completion, the product can be isolated by filtration.[8]
-
Data Presentation
Table 1: Synthesis of this compound
| Protocol | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phosphorus oxychloride | None | 70-80 | 1 | 63.5 | 198-200 | |
| 2 | Phosphorus pentoxide | N-methylpyrrolidone | 80 | 2 | 91 | 202-204 | |
| 3 | Phosphorus pentachloride | Dioxane | 40 | 1 | 96 | 203-204 | |
| 4 | Phosphorus oxychloride | Nitrobenzene | 100-110 | 0.25 | 63.5 | 201-202 | |
| 5 | Phosphorus oxychloride | None | 80-90 | 0.25 | 75.5 | 204-206 | |
| 6 | Phosphorus oxychloride & Soda | None | 70-85 | 0.5 | 88 | 207-208 |
Conclusion
This compound is a high-value intermediate for the synthesis of diverse heterocyclic compounds with significant potential in pharmaceutical applications. The protocols and data presented herein provide a foundation for its use in the development of novel therapeutic agents. The versatility of its functional groups allows for a wide range of chemical transformations, making it a key building block in the medicinal chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 4. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Quinazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the characterization of 2-Amino-5-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented. Furthermore, this guide includes quantitative data summarized in structured tables and visual workflows to facilitate a thorough understanding and implementation of these analytical techniques.
Introduction
This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its chemical structure, consisting of a benzene (B151609) ring substituted with an amino, a nitro, and a nitrile group, necessitates a comprehensive analytical approach to ensure its identity, purity, and stability. Accurate and robust analytical methods are paramount for quality control in research, development, and manufacturing processes. This application note details the key analytical techniques for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Yellow to brownish powder | [2] |
| Melting Point | 200-207 °C | [3] |
| CAS Number | 17420-30-3 | [1] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound.[4]
Quantitative Data
| Parameter | Value |
| Column | C18 reverse-phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid |
| Detection | UV-Vis (Wavelength to be determined based on UV-Vis spectrum) |
| Expected Retention Time | Dependent on specific column dimensions, flow rate, and gradient program. |
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:
-
0-5 min: 10% to 90% B
-
5-10 min: Hold at 90% B
-
10-11 min: 90% to 10% B
-
11-15 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: Monitor at the wavelength of maximum absorbance (λmax) determined by UV-Vis spectroscopy.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z 163 | [6] |
| Key Fragment Ions (m/z) | 133, 117, 116, 90, 63 | [6] |
Experimental Protocol
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
GC-MS Conditions (Example): [6]
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.
Quantitative Data (¹H and ¹³C NMR)
Note: The following are predicted chemical shifts based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~7.9 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~6.5 | br s | 2H | -NH₂ |
¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-NH₂ |
| ~140 | C-NO₂ |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | C-CN |
| ~115 | Ar-CH |
| ~105 | C-CN (quaternary) |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (Example):
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Quantitative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) | [7] |
| 2230 - 2210 | Strong | C≡N stretch (nitrile) | [7] |
| 1620 - 1580 | Medium | Aromatic C=C stretch | [7] |
| 1550 - 1475 | Strong | N-O asymmetric stretch (nitro group) | [8] |
| 1360 - 1290 | Medium | N-O symmetric stretch (nitro group) | [8] |
Experimental Protocol
-
Sample Preparation:
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
Other Analytical Techniques
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).[9]
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, using the solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) should be determined.[9]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, thermal stability, and decomposition profile of the compound.
Experimental Protocol
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrumentation: A DSC or TGA instrument.
-
Data Acquisition (Typical):
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature above the decomposition point (e.g., 30-400 °C).
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).
-
Logical Relationship of Analytical Methods
The characterization of this compound involves a multi-technique approach where each method provides complementary information.
Caption: Logical relationship of analytical methods for characterization.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, determining the purity, and elucidating the structure of this important chemical intermediate. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in their applications.
References
- 1. This compound | CAS 17420-30-3 [matrix-fine-chemicals.com]
- 2. instanano.com [instanano.com]
- 3. This compound 95 17420-30-3 [sigmaaldrich.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-nitrobenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture with an acid modifier for improved peak shape and separation. The protocol is suitable for purity assessment, quantitative determination, and quality control of this compound in various stages of drug development and research.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Accurate and precise analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials and final products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, designed for researchers, scientists, and professionals in drug development. A reverse-phase HPLC method is generally suitable for this type of compound.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this HPLC method.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | --- | ~ 5.8 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0% | < 1.0% |
| RSD of Retention Time (%) | ≤ 2.0% | < 0.5% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[2][3]
-
Data Acquisition and Processing: Chromatography Data Station (CDS) software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[2][3][4][5]
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[1][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).[1]
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. The mobile phase is a mixture of this acidified water and acetonitrile. For a 40:60 (v/v) ratio, mix 400 mL of acetonitrile with 600 mL of the acidified water. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. For complex matrices, a sample extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components before analysis.[3] Filter the sample through a 0.45 µm syringe filter before injection.[1]
System Suitability Test
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the tailing factor, theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time.[3]
Analysis and Calibration
Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration. Determine the concentration of this compound in the sample solutions by comparing their peak areas with the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Analysis of 2-Amino-5-nitrobenzonitrile by Reverse Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitation of 2-Amino-5-nitrobenzonitrile. This method is suitable for purity assessment and quantitative analysis in various stages of drug development and research. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, ensuring reliable and reproducible results.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a precise and accurate analytical technique for determining the purity and concentration of such compounds. This document provides a detailed protocol for the analysis of this compound using a reverse phase HPLC method with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data Station (CDS) software.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (0.1% in water).
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% formic acid in HPLC grade water. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Data Presentation
The following tables summarize the hypothetical quantitative data for the analysis of this compound, based on typical method performance.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | ~ 5.2 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9995 |
| Linear Range (µg/mL) | 1 - 50 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
Experimental Workflow
References
developing a UPLC method for 2-Amino-5-nitrobenzonitrile
An Application Note and Protocol for the UPLC Analysis of 2-Amino-5-nitrobenzonitrile
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate analysis of this compound. This method is suitable for purity assessment, quantitative analysis, and quality control in research and drug development settings. By employing a reverse-phase UPLC approach, this protocol provides excellent resolution, sharp peak symmetry, and high sensitivity, making it an essential tool for scientists and researchers working with this compound.
Introduction
This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of azo dyes and various pharmaceutical agents.[1] Its chemical structure, containing polar amino and nitro groups alongside a non-polar benzene (B151609) ring, necessitates a reliable analytical method for its characterization and quality control. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, by utilizing columns with sub-2 µm particle sizes.[2]
This document provides a comprehensive protocol for a reverse-phase UPLC method using a C18 stationary phase with a gradient elution of water and acetonitrile (B52724), modified with formic acid to ensure optimal peak shape.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation : A UPLC system equipped with a binary solvent manager, a sample manager with a flow-through needle, a column oven, and a photodiode array (PDA) or tunable UV detector.
-
Column : A high-strength silica (B1680970) (HSS) or bridged ethylene (B1197577) hybrid (BEH) C18 column with dimensions of 2.1 mm x 50 mm and a particle size of 1.7 µm is recommended.
-
Reagents :
-
This compound reference standard (>98% purity).[3]
-
Acetonitrile (LC-MS grade or equivalent).
-
Formic acid (LC-MS grade or equivalent).
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of deionized water to create a 0.1% (v/v) formic acid solution.
-
Mobile Phase B (Organic) : Add 1.0 mL of formic acid to 1000 mL of acetonitrile to create a 0.1% (v/v) formic acid solution.
-
Sample Diluent : Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solution (0.1 mg/mL) : Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent in a volumetric flask.
UPLC Method Parameters
All quantitative data and chromatographic conditions are summarized in the table below for clarity.
| Parameter | Condition |
| Column | UPLC HSS C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Elution | Time (min) |
| 0.00 | |
| 0.50 | |
| 3.50 | |
| 4.50 | |
| 4.60 | |
| 5.50 | |
| Injection Volume | 1.0 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | 5.5 minutes |
Step-by-Step Protocol
-
System Preparation : Purge the UPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.
-
System Equilibration : Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.
-
Sample Injection : Inject 1.0 µL of the prepared working standard solution (0.1 mg/mL) or sample solution.
-
Data Acquisition : Acquire the chromatogram for 5.5 minutes.
-
Data Processing : Integrate the peak corresponding to this compound to determine its retention time and peak area.
-
Quantification : For quantitative analysis, construct a calibration curve using a series of standards of known concentrations.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the UPLC method development.
Caption: UPLC analysis workflow from preparation to reporting.
Conclusion
The UPLC method described provides a rapid, sensitive, and reliable means for the analysis of this compound. The use of a sub-2 µm particle C18 column coupled with a fast gradient ensures a short run time of 5.5 minutes, significantly increasing sample throughput. This application note and protocol serve as a valuable resource for researchers and quality control analysts in the pharmaceutical and chemical industries.
References
Application Note: GC-MS Analysis of 2-Amino-5-nitrobenzonitrile and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-nitrobenzonitrile is a crucial chemical intermediate in the synthesis of various dyestuffs and pharmaceuticals.[1] Its molecular structure, featuring amino, nitro, and nitrile functional groups, allows for versatile chemical transformations, making it a valuable building block for novel materials and active pharmaceutical ingredients (APIs).[1] The purity and characterization of this compound and its derivatives are paramount for ensuring the quality, consistency, and safety of downstream products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] This application note provides a detailed protocol for the analysis of this compound and its derivatives, offering a robust method for quality control, impurity profiling, and research applications. Due to the polar nature of the primary amino group, derivatization may be necessary to improve volatility and thermal stability for optimal GC analysis.[3][4]
Quantitative Data Summary
The following table summarizes key mass spectrometry data for this compound, which is essential for its identification via GC-MS.
| Feature | This compound | Data Source |
| Molecular Formula | C₇H₅N₃O₂ | [5][6] |
| Molecular Weight | 163.13 g/mol | [5][6] |
| Parent Ion (M+) | m/z 163 | [5][7] |
| Key Fragment Ions (m/z) | 133, 117, 116, 90, 63 | [5][7] |
Experimental Protocols
This section details a generalized protocol for the GC-MS analysis of this compound. This method can be adapted and optimized for specific derivatives and instrumentation.
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)[6]
-
Solvents: Methanol (B129727), Acetonitrile, Dichloromethane, or Ethyl Acetate (B1210297) (GC or HPLC grade)[2][5]
-
Derivatization Agent (Optional): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.[8]
-
Carrier Gas: Helium (99.999% purity)[5]
-
Sample Vials: 1.5 mL glass autosampler vials with inserts.[4]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution Preparation:
-
Sample Extraction (from complex matrices):
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like dichloromethane). The organic layer containing the analyte is collected for analysis.[2]
-
Solid-Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from complex samples. The sample is passed through a cartridge containing a sorbent, impurities are washed away, and the analyte is then eluted with a suitable solvent.[2][9]
-
-
Derivatization (Optional, to improve volatility):
-
For polar derivatives or to improve peak shape, chemical derivatization may be required.[3][8]
-
Evaporate the solvent from the prepared sample under a gentle stream of nitrogen.
-
Add a derivatization agent such as BSTFA and heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the polar amino group to a less polar silyl (B83357) derivative.[8]
-
After cooling, the sample is ready for injection.
-
-
Final Preparation:
GC-MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent[5] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[5] |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[5] |
| Inlet Temperature | 250°C[3][5] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 1:20 for higher concentrations)[5][10] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3][5] |
| Oven Program | - Initial Temp: 100°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Final Hold: 5 minutes at 280°C[5] |
| MS Transfer Line Temp | 280°C[5] |
| Ion Source Temp | 230°C[3][5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][5] |
| Mass Scan Range | m/z 40-500[3] |
| Data Acquisition | Full Scan Mode |
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow from sample preparation to final report.
References
- 1. nbinno.com [nbinno.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. blog.organomation.com [blog.organomation.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrobenzonitrile is a key chemical intermediate widely utilized in the synthesis of various pharmaceuticals and dyestuffs.[1][2] Its molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block for creating more complex molecules.[1][2][3] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable method involving the dehydration of 5-nitroanthranilic acid amide.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile | [5] |
| CAS Number | 17420-30-3 | |
| Molecular Formula | C₇H₅N₃O₂ | [1][4] |
| Molecular Weight | 163.13 g/mol | [4] |
| Appearance | Yellow to brownish powder/crystal | [5] |
| Melting Point | 200-207 °C | [5] |
| Solubility | Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol (B145695).[5] Soluble in DMSO. |
Large-Scale Synthesis Pathway
The primary route for the large-scale synthesis of this compound is the dehydration of 5-nitroanthranilic acid amide. This method is advantageous due to its relatively high yields and straightforward procedure. The reaction involves treating 5-nitroanthranilic acid amide with a dehydrating agent to convert the amide group into a nitrile group.
Caption: Dehydration of 5-nitroanthranilic acid amide to produce this compound.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of this compound via the dehydration of 5-nitroanthranilic acid amide.
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Phosphorus Oxychloride | - | 70-80 | 1 hour | 63.5 | 198-200 | [6] |
| Phosphorus Oxychloride | - | 80-90 | 15 minutes | 75.5 | 204-206 | [6] |
| Phosphorus Oxychloride / Soda | - | 70-85 | 30 minutes | 88 | 207-208 | [6] |
| Phosphorus Oxychloride | Nitrobenzene | 100-110 | 15 minutes | 63.5 | 201-202 | [6] |
| Phosphorus Pentoxide | N-methylpyrrolidone | 80 | 2 hours | 91 | 202-204 | [6] |
| Phosphorus Pentachloride | Dioxane | 40 | 1 hour | 96 | 203-204 | [6] |
Experimental Protocol: Dehydration using Phosphorus Oxychloride
This protocol details a scalable method for the synthesis of this compound using phosphorus oxychloride as the dehydrating agent.
Materials:
-
5-Nitroanthranilic acid amide
-
Phosphorus oxychloride (POCl₃)
-
Methylene (B1212753) chloride (DCM)
-
Water (H₂O)
-
Soda ash (Na₂CO₃) (optional, as a base)
Equipment:
-
Large-scale glass reactor with overhead stirrer, thermometer, and reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven (vacuum compatible)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Reaction Setup: In a clean and dry large-scale reactor, charge 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda ash.
-
Addition of Dehydrating Agent: Under constant stirring, slowly add 1080 parts of phosphorus oxychloride to the reactor.
-
Reaction: Heat the reaction mixture to a temperature of 70-85 °C and maintain for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filtration: Filter the precipitated solid using a suitable filtration apparatus.
-
Washing: Wash the filter cake thoroughly first with methylene chloride and then with water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Expected Yield: Approximately 287 parts (88% of theoretical yield).[6] Expected Melting Point: 207-208 °C.[6]
Purification
If further purification is required, recrystallization is a suitable method.
Protocol for Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.[7]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven.
Safety and Handling
Hazard Identification:
-
Causes skin and eye irritation.[4]
-
May cause respiratory tract irritation.[8]
-
Toxicological properties have not been fully investigated.[8]
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
Respiratory: Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.[8]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
Wash thoroughly after handling.[8]
-
Minimize dust generation and accumulation.[8]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. nj-finechem.com [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 6. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Amino-5-nitrobenzonitrile, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and direct method is the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent. Other reported methods include the reaction of 2-chloro-4-nitroaniline (B86195) with a copper(I) cyanide complex and a multi-step synthesis involving the amination of 2-chloro-5-nitrobenzonitrile. However, the multi-step routes can suffer from lower overall yields.[1]
Q2: What are the typical impurities observed in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, such as 5-nitroanthranilic acid amide. Depending on the reaction conditions, side-products from competing reactions may also be present. For instance, syntheses involving nitration steps on precursors can lead to the formation of dinitro compounds, which can be difficult to separate.[1]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is typically in the range of 202-210 °C.[1][2] Significant deviation from this range may indicate the presence of impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound, particularly from 5-nitroanthranilic acid amide, can stem from several factors. Here are some troubleshooting steps:
-
Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. Different agents can lead to significantly different yields. Phosphorus pentachloride and phosphorus pentoxide have been reported to give high yields.[1]
-
Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, when using phosphorus oxychloride, the reaction is typically conducted at temperatures between 70-90°C for a short duration.[1] Prolonged reaction times or excessive temperatures can lead to degradation of the product.
-
Purity of Starting Material: Ensure the 5-nitroanthranilic acid amide is pure and dry, as impurities can interfere with the reaction.
-
Moisture Control: The reaction is a dehydration, so it is crucial to conduct it under anhydrous conditions to prevent the deactivation of the dehydrating agent.
Problem 2: Product is Discolored (e.g., brownish instead of yellow)
Q: The isolated product is a dark or brownish color, not the expected yellow crystalline powder. What is the cause and how can I purify it?
A: Discoloration often indicates the presence of impurities, which may arise from side reactions or degradation of the product.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system can be a mixture of ethanol (B145695) and water.[3]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[3]
-
Washing: Thoroughly washing the filtered product with an appropriate solvent, such as methylene (B1212753) chloride followed by water, can help remove residual reagents and colored byproducts.[1]
Problem 3: Difficulty in Isolating the Product
Q: I am having trouble precipitating or filtering the product from the reaction mixture. What can I do?
A: Product isolation can be challenging depending on the workup procedure.
-
Quenching: After the reaction is complete, the mixture is typically cooled and then carefully added to water or ice to precipitate the product.[1]
-
Neutralization: The precipitated solid should be washed with water until the filtrate is neutral to remove any acidic residues from the dehydrating agent.[1]
-
Solvent for Washing: Using a suitable organic solvent like methylene chloride for washing before the water wash can help in removing organic-soluble impurities.[1]
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of this compound from 5-Nitroanthranilic Acid Amide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| Phosphorus Pentoxide | N-methylpyrrolidone | 80 | 2 hours | 91 | 202-204 |
| Phosphorus Pentachloride | Dioxane | 40 | 1 hour | 96 | 203-204 |
| Phosphorus Oxychloride | None | 80-90 | 15 minutes | 75.5 | 204-206 |
| Phosphorus Oxychloride | None | 70-80 | 1 hour | 63.5 | 198-200 |
| Phosphorus Oxychloride / Soda | None | 70-85 | 30 minutes | 88 | 207-208 |
| Phosphorus Oxychloride / Ammonium Carbonate | None | 85-90 | 15 minutes | 80.5 | 207-209 |
Data sourced from patent literature.[1]
Experimental Protocols
Synthesis of this compound using Phosphorus Pentachloride
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a suitable reaction vessel, suspend 181 parts of 5-nitroanthranilic acid amide in 400 parts by volume of dioxane.
-
Reagent Addition: Add 230 parts of phosphorus pentachloride to the suspension.
-
Reaction: Stir the mixture at 40°C for 1 hour. During this time, hydrogen chloride gas will evolve and can be swept away with a stream of nitrogen.
-
Workup: After cooling, pour the reaction mixture into 320 parts by volume of water and continue stirring for another hour.
-
Isolation: Filter the precipitated solid, wash it with water until neutral, and then dry.
Synthesis of this compound using Phosphorus Pentoxide
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a reaction vessel, dissolve 181 parts of 5-nitroanthranilic acid amide in 300 parts by volume of N-methylpyrrolidone.
-
Reagent Addition: Add 170 parts of phosphorus pentoxide to the solution.
-
Reaction: Heat the mixture to 80°C and stir for 2 hours.
-
Workup: After cooling, add water to the reaction mixture to precipitate the product.
-
Isolation: Filter the solid, wash it with water until neutral, and then dry.
Mandatory Visualizations
References
Technical Support Center: Purification of 2-Amino-5-nitrobenzonitrile by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-nitrobenzonitrile via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the recrystallization solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound, being a polar molecule, exhibits greater solubility in polar solvents.[1]
-
Solvent Choice: Ensure you are using a suitable polar solvent. Ethanol (B145695) is a commonly recommended solvent for the recrystallization of similar nitroaromatic compounds.[2]
-
Heating: Gently heat the solvent to its boiling point, as solubility generally increases with temperature.
-
Solvent Volume: Add the hot solvent portion-wise to your crude compound until it just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[2][3]
Q2: After cooling the solution, no crystals have formed. What is the problem?
A2: The absence of crystal formation upon cooling is often due to supersaturation or the use of excessive solvent.[3][4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3][4]
-
Seed Crystals: If available, add a single, pure crystal of this compound to the solution to initiate crystallization.[3]
-
-
Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[4]
-
Cooling: Ensure the solution has cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can further promote crystallization.[2]
Q3: The recrystallized product appears as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[4][5]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]
-
Solvent System Modification: Consider using a mixed solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly. For a polar compound like this compound, an ethanol/water mixture could be effective.
Q4: The yield of my purified this compound is very low. What are the likely causes?
A4: A low recovery is a common issue in recrystallization and can be attributed to several factors.[5]
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[3][5] Always use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration (if performed), it can lead to product loss. Ensure the filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with warm solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[3]
Q5: The purified this compound is still colored. How can I remove colored impurities?
A5: The persistence of color indicates the presence of impurities that were not effectively removed during recrystallization.
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Sparingly soluble | [1] |
| Ethanol | Polar Protic | Soluble, especially when hot | [1][2] |
| Acetone | Polar Aprotic | Readily soluble | |
| Ethyl Acetate | Moderately Polar | Soluble | |
| Dichloromethane | Non-polar | Sparingly soluble | |
| Hexane | Non-polar | Minimally soluble | [1] |
| Benzene | Non-polar | Minimally soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [6] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [6] |
Experimental Protocols
Recrystallization of this compound using Ethanol
This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two)
-
Heating mantle or hot plate
-
Stirring bar or glass rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stirring bar. Add a small amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture on a heating mantle or hot plate while stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure a good recovery.[2][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[2][3]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
Technical Support Center: Purifying 2-Amino-5-nitrobenzonitrile via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Amino-5-nitrobenzonitrile using column chromatography. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, regioisomers (such as 2-amino-3-nitrobenzonitrile), and dinitro-substituted byproducts.[1] Residual solvents and reagents from the work-up process can also be present. Problems with yield or solution compatibility can often stem from these impurities.[2]
Q2: How do I choose the right solvent system for the column?
A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of approximately 0.2-0.3 for this compound.[3] A common starting point for polar, aromatic compounds like this is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate).
Q3: My purified this compound is a brownish or dark yellow color, not the expected light yellow. What happened?
A3: Discoloration often indicates the presence of colored impurities or potential oxidation of the amino group. If impurities are suspected to be the cause and they co-elute with your product, trying a different solvent system or an alternative stationary phase is recommended.[4]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound and can be scaled for preparative separations.[5][6] A common setup involves a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system. - Column was not packed properly. - Overloading of the sample on the column. | - Optimize the eluent system using TLC to achieve better separation between spots. - Repack the column, ensuring a level and compact stationary phase bed. - Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | - The eluent is not polar enough. - The compound may be degrading on the silica (B1680970) gel. | - Gradually increase the polarity of your eluent system. - Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][8] |
| Streaking or Tailing of the Compound Band | - The compound has low solubility in the eluent. - The sample was loaded in a solvent that was too strong. - The compound is interacting too strongly with the stationary phase (e.g., acidic silica). | - Try a different solvent system in which your compound is more soluble. - Load the sample using the "dry loading" method (see protocol below).[9] - Consider deactivating the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent.[3] |
| Cracks Appearing in the Silica Gel Bed | - The column has run dry. | - Ensure the solvent level never drops below the top of the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the stationary phase.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the surface when adding the eluent.[9]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
4. Monitoring the Separation:
-
Monitor the elution of the compound by spotting the collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure desired product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides representative data for monitoring the purification process. Actual values may vary depending on the specific impurities and conditions used.
| Parameter | Value / System | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | A common solvent system for separating moderately polar compounds. The gradient allows for the elution of compounds with varying polarities. |
| TLC Monitoring (Rf values) | Starting Material: ~0.6 Product: ~0.4 Polar Impurity: ~0.2 | To identify the fractions containing the pure product. The target product should have an Rf value that allows for good separation from impurities. |
| Purity Assessment | >95% (by HPLC) | To confirm the purity of the final product after purification. |
Visualization of the Experimental Workflow
Caption: Workflow for purifying this compound.
References
- 1. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. nj-finechem.com [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying and removing impurities in 2-Amino-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-nitrobenzonitrile. The following information is designed to address specific issues that may be encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. However, they typically fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-chloro-5-nitrobenzonitrile (B92243) or 5-nitroanthranilic acid amide.[1]
-
Regioisomers and Over-reacted Products: During nitration reactions, other isomers may be formed. A notable and particularly challenging impurity can be the formation of 3,5-dinitro compounds, which are difficult to separate.[1]
-
Side-Reaction Products: Impurities from side reactions can also be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be carried over.
Q2: My purified this compound is discolored (e.g., brown or dark orange) instead of the expected yellow crystalline powder. What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of colored impurities or oxidation of the amino group. Here are some solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[2]
-
Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: After recrystallization, I have a low yield of purified product. What are the possible reasons and solutions?
A3: Low yield after recrystallization can be due to several factors:
-
Using too much solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[2]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
The compound is highly soluble in the chosen solvent at room temperature: If the compound is too soluble, you will not get good recovery. Consider a different solvent or a solvent/anti-solvent system. For this compound, an ethanol (B145695)/water system can be effective.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.
-
Change the solvent system: The chosen solvent may not be suitable. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) can be effective.
-
Scratch the flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.
Q5: The melting point of my purified product is broad or lower than the literature value. What does this indicate?
A5: A broad or depressed melting point is a strong indication of the presence of impurities. The literature melting point for this compound varies, but a sharp melting point within the reported ranges suggests high purity. Further purification by recrystallization or column chromatography is recommended.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molecular Weight | 163.13 g/mol | [3] |
| Appearance | Yellow to orange or brown powder/crystals | [4] |
| Melting Point | 200-212 °C (range from various sources) | |
| Solubility | Soluble in polar solvents like ethanol; less soluble in non-polar solvents. | [5] |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters | Reference(s) |
| HPLC | Quantitative purity analysis and impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid). Detection: UV. | [6][7] |
| TLC | Rapid monitoring of reaction progress and purification efficiency. | Stationary Phase: Silica gel. | [4] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Provides chemical shifts and coupling constants characteristic of the molecule. | [3][8] |
| FTIR | Identification of functional groups. | Characteristic peaks for amino (N-H), nitrile (C≡N), and nitro (N-O) groups. | [9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from procedures for structurally similar compounds.[2][10]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring to dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose reverse-phase HPLC method.[6][7]
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound. Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-5-nitrobenzonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 2-Amino-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a brownish or dark yellow powder, not the expected light yellow crystalline solid. What is the cause and how can I fix it?
A1: Discoloration is a common issue and can arise from several sources. It is often due to the presence of colored impurities or oxidation of the amino group.[1] Here are some troubleshooting steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., ethanol (B145695)/water), add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Inert Atmosphere: If you suspect oxidation of the amino group, it is advisable to perform the purification steps, particularly at elevated temperatures, under an inert atmosphere such as nitrogen or argon.[1]
-
Thorough Washing: Ensure the filtered product is washed with a small amount of cold solvent to remove residual colored mother liquor.
Q2: I am seeing a significant amount of a dinitro byproduct that is difficult to remove. How can I avoid this?
A2: The formation of dinitro byproducts, particularly 3,5-dinitro compounds, is a known issue when the synthesis involves a nitration step, for instance, the nitration of o-chlorobenzonitrile.[2] To minimize the formation of these byproducts, consider the following:
-
Strict Temperature Control: Nitration reactions are highly exothermic. Maintain the recommended low temperature throughout the addition of the nitrating agent.
-
Stoichiometry of Nitrating Agent: Use the exact stoichiometric amount of the nitrating agent. An excess can lead to over-nitration.
-
Alternative Synthetic Route: If dinitro byproducts remain a persistent issue, consider an alternative synthetic route that avoids the direct nitration of an activated ring. For example, a route starting from 5-nitroanthranilic acid amide.[2]
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors depending on the synthetic route.
-
Incomplete Reactions: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before workup.
-
Losses During Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.
-
Recrystallization: If you experience low recovery after recrystallization, you may be using too much solvent. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[1] Using a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is crucial. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) can be effective.[1]
-
-
Side Reactions: As discussed in other FAQs, the formation of byproducts will consume starting material and lower the yield of the desired product.
Q4: What are the most common impurities I should expect in my crude this compound?
A4: The impurities largely depend on the synthetic method used. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the route, this could include compounds like 2-chloro-5-nitrobenzonitrile (B92243) or 5-nitroanthranilamide.[1]
-
Regioisomers: In syntheses involving nitration, formation of other isomers such as 2-amino-3-nitrobenzonitrile (B2612140) is possible.[1]
-
Products of Side Reactions: This can include dinitro compounds or products from the hydrolysis of the nitrile group to an amide or carboxylic acid under harsh acidic or basic conditions.
Synthetic Pathway and Byproduct Formation
The following diagram illustrates a common synthetic route to this compound starting from 2-chlorobenzonitrile, highlighting the key steps where byproducts can form.
Caption: Synthetic pathway of this compound highlighting byproduct formation.
Experimental Protocols
Synthesis of this compound from 5-Nitroanthranilamide
This method involves the dehydration of 5-nitroanthranilamide.
Materials:
-
5-Nitroanthranilamide
-
Phosphorus oxychloride (POCl₃)
-
Methylene (B1212753) chloride (DCM)
-
Water
Procedure:
-
In a reaction flask, combine 30 parts of 5-nitroanthranilamide with 100 parts of phosphorus oxychloride.
-
Stir the mixture at 80-90°C for approximately 15 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
The precipitated product is collected by suction filtration.
-
Wash the collected solid with methylene chloride.
-
Subsequently, wash the solid with water until the filtrate is neutral.
-
Dry the product to obtain this compound.
This protocol is adapted from a patent and may require optimization for laboratory scale.[2]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Gentle heating on a hot plate may be required.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven to remove any residual solvent.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound via the dehydration of 5-nitroanthranilamide under different conditions.
| Starting Material | Dehydrating Agent | Additive | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 5-Nitroanthranilamide | Phosphorus oxychloride | None | 70-80°C, 1 hour | 63.5 | 198-200 | [2] |
| 5-Nitroanthranilamide | Phosphorus oxychloride | None | 80-90°C, 15 minutes | 75.5 | 204-206 | [2] |
| 5-Nitroanthranilamide | Phosphorus oxychloride | Soda | 70-85°C, 30 minutes | 88 | 207-208 | [2] |
| 5-Nitroanthranilamide | Phosphorus oxychloride | Ammonium carbonate | 85-90°C, 15 minutes | 80.5 | 207-209 | [2] |
| 5-Nitroanthranilamide | Phosphorus pentachloride | Dioxane (solvent) | 40°C, 1 hour | 96 | 203-204 | [2] |
References
stability of 2-Amino-5-nitrobenzonitrile under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-nitrobenzonitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is stable under normal storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][2] It is supplied as a powder and should be stored in a tightly closed container.[1]
Q2: How do acidic and basic conditions affect the stability of this compound?
Q3: What are the likely degradation products of this compound under acidic or basic hydrolysis?
Under acidic or basic conditions, the primary degradation product is anticipated to be 2-Amino-5-nitrobenzoic acid, formed through the hydrolysis of the nitrile functional group. Further degradation of 2-Amino-5-nitrobenzoic acid could potentially lead to other products, though this would depend on the severity of the conditions (e.g., temperature, concentration of acid/base).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a sample subjected to acidic or basic stress. | Sample Degradation: The appearance of new peaks suggests that this compound has degraded. | - Confirm the identity of the new peak. It is likely 2-Amino-5-nitrobenzoic acid. - If further, unknown peaks are present, more extensive degradation may have occurred. Consider less harsh stress conditions (e.g., lower temperature, shorter duration, lower concentration of acid/base). |
| Loss of parent compound peak with no corresponding major degradation peak. | Complete Degradation or Precipitation: The compound may have fully degraded into multiple smaller, unretained products, or the degradation product may have precipitated out of solution. | - Dilute the sample to ensure all components are within the detector's linear range. - Check the solubility of the expected degradation product (2-Amino-5-nitrobenzoic acid) in the chosen solvent system. Adjust the mobile phase or sample solvent if necessary. |
| Inconsistent stability results between experiments. | Experimental Variability: Factors such as temperature fluctuations, inaccuracies in pH adjustment, or exposure to light can affect degradation rates. | - Ensure precise control of temperature and pH. - Protect samples from light, as compounds with nitroaromatic functionalities can be light-sensitive.[3] - Use freshly prepared, high-purity reagents and solvents. |
Quantitative Data
Specific quantitative data on the degradation kinetics of this compound is not extensively available. The following table provides a hypothetical summary based on the expected behavior of similar compounds to illustrate the type of data that should be generated in a stability study.
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | 85 | 2-Amino-5-nitrobenzoic acid |
| 0.1 M NaOH | 60 | 24 | 70 | 2-Amino-5-nitrobenzoic acid |
| Neutral (pH 7) | 60 | 24 | >99 | Not Applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at the same temperature as the stressed samples.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm (or the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound and its degradation products.
Visualizations
Caption: Predicted degradation pathway under acidic conditions.
Caption: Predicted degradation pathway under basic conditions.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Photodegradation of 2-Amino-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of 2-Amino-5-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific photodegradation data for this compound is limited in publicly available literature. Therefore, the guidance provided is based on the chemical properties of the molecule, general principles of photochemistry for nitroaromatic and amino compounds, and established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be sensitive to light?
Yes, compounds containing both nitroaromatic and amino functional groups are often susceptible to photodegradation.[1] The nitro group can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions. The presence of an amino group can further influence the degradation pathways. Therefore, it is crucial to protect solutions of this compound from light during storage and handling to prevent the formation of photodegradants.[1]
Q2: What are the potential photodegradation pathways for this compound?
Based on its structure, several photodegradation pathways can be hypothesized:
-
Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.
-
Oxidation of the amino group: The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of various products.[1]
-
Hydroxylation of the aromatic ring: Reactive oxygen species generated during irradiation can attack the benzene (B151609) ring, introducing hydroxyl (-OH) groups.
-
Transformation of the nitrile group: The nitrile group (-CN) could potentially undergo hydrolysis to a carboxylic acid or an amide under certain conditions, although this is generally less common in photodegradation.
-
Polymerization: Complex reactions can lead to the formation of polymeric materials.[1]
Q3: What analytical techniques are suitable for studying the photodegradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is essential for separating the parent compound from its degradation products and for quantitative analysis.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the chemical structures of the photoproducts by providing molecular weight and fragmentation information.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile degradation products.[4] Derivatization may be necessary to increase the volatility of polar photoproducts.[4]
-
UV-Visible Spectroscopy: This technique can be used to monitor the overall changes in the solution's absorbance spectrum during irradiation, providing initial insights into the degradation process.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify changes in the functional groups of the molecule as it degrades.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A: Unexpected peaks can arise from several sources. Consider the following possibilities and solutions:
| Possible Cause | Suggested Solution |
| Sample Degradation | The compound may have degraded due to exposure to light, heat, or incompatible solvents.[1] Prepare fresh samples and ensure they are protected from light and stored at an appropriate temperature.[6] Use high-purity solvents. |
| Contamination | The sample, solvent, or instrument could be contaminated.[1] Use fresh, high-purity solvents and thoroughly clean the injection port, column, and detector. |
| Impurity in Starting Material | The initial this compound may contain impurities.[1] Review the certificate of analysis of your starting material. If necessary, purify the compound before use. |
| Interaction with Column | The analyte or its degradation products might be interacting with the stationary phase of the HPLC column.[1] Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase pH. |
Issue 2: Poor Reproducibility of Degradation Rates
Q: My calculated photodegradation rates for this compound are not consistent across experiments. What should I check?
A: Irreproducible results in photodegradation studies often stem from variations in experimental conditions. Here's a checklist:
| Experimental Parameter | Points to Verify |
| Light Source Intensity | Ensure the output of your lamp is stable and consistent for each experiment. Lamp intensity can decrease with age. |
| Sample Positioning | The distance and angle of the sample relative to the light source must be identical for all experiments. |
| Temperature Control | Photochemical reactions can be temperature-dependent. Use a constant temperature cell holder or a water bath to maintain a consistent temperature. |
| Solution pH | The pH of the solution can significantly influence degradation rates.[1] Buffer your solutions to maintain a constant pH. |
| Oxygen Concentration | The presence of dissolved oxygen can affect photodegradation pathways. For reproducible results, either saturate your solutions with air/oxygen or deoxygenate them (e.g., by purging with nitrogen or argon) consistently. |
Experimental Protocols
Protocol 1: General Photodegradation Experiment
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[4] The concentration should be such that the absorbance at the irradiation wavelength is appropriate for the experimental setup.
-
Irradiation:
-
Transfer the sample solution to a photochemically transparent container (e.g., quartz cuvette).
-
Expose the solution to a light source (e.g., a xenon lamp with appropriate filters to simulate sunlight or a specific UV wavelength). A recommended starting point is an illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.[1]
-
Simultaneously, keep a control sample in the dark at the same temperature to monitor for any non-photolytic degradation.[1]
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from the irradiated and dark control solutions.
-
Analyze the samples using a validated HPLC method (see Protocol 2) to determine the concentration of remaining this compound.
-
If desired, use LC-MS/MS to identify the degradation products.[1]
-
Protocol 2: HPLC Method for Analysis
-
Instrument: HPLC system with a UV or PDA detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often effective.[1]
-
Example Gradient: Start with 10% B, increase to 90% B over 20-30 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm, or determine experimentally).[4]
Data Presentation
Quantitative data from photodegradation studies should be organized for clear comparison.
| Parameter | Description | Example Data |
| Degradation Rate Constant (k) | A measure of how fast the compound degrades. Typically determined by fitting the concentration vs. time data to a kinetic model (e.g., first-order). | 0.015 min⁻¹ |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. For a first-order reaction, t½ = 0.693 / k. | 46.2 min |
| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed. | 0.005 |
| Product Distribution (%) | The relative abundance of each identified photoproduct at a specific time point or at the end of the experiment. | Product A: 45%, Product B: 30%, etc. |
Visualizations
Caption: Workflow for a typical photodegradation study.
Caption: Hypothetical photodegradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: 2-Amino-5-nitrobenzonitrile Thermal Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of 2-Amino-5-nitrobenzonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure safe and accurate experimental analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data from thermal analysis of this compound. This data is compiled based on typical values for similar nitroaromatic compounds and should be used as a reference. Actual experimental results may vary based on specific conditions.
| Parameter | Value | Method | Notes |
| Melting Point | ~210-214 °C | DSC | Endothermic peak |
| Decomposition Onset (Tonset) | ~250 °C | TGA (in N2) | Temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate (Tmax) | ~275 °C | DTG (in N2) | Peak of the derivative thermogravimetric curve. |
| Enthalpy of Decomposition (ΔHd) | Highly Exothermic | DSC | Precise value requires experimental determination but is expected to be significant, indicating a high potential for a thermal runaway reaction. |
| Major Mass Loss | ~55-65% | TGA (up to 400°C in N2) | Corresponds to the primary decomposition of the molecule. |
| Gaseous Decomposition Products | CO, CO2, NOx, HCN | TGA-FTIR/MS | Evolved gas analysis indicates the release of toxic and flammable gases. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and experimental goals.
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the melting point and enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition of this compound.
Materials:
-
This compound
-
Aluminum or gold-plated stainless steel DSC pans and lids
-
DSC instrument
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any evolved gases during the initial heating phase. For decomposition studies, a pinhole lid may be used to allow for the controlled release of gaseous products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with the inert gas at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the melting point from the peak of the endothermic event.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Determine the onset temperature of decomposition from the start of the large exothermic peak.
-
Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.
-
Protocol 2: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products during the decomposition of this compound.
Materials:
-
This compound
-
Ceramic or platinum TGA pans
-
TGA instrument coupled to an FTIR spectrometer via a heated transfer line
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup:
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Place the sample pan into the TGA furnace.
-
Purge the furnace and the FTIR gas cell with the inert gas at a flow rate of 40-60 mL/min.
-
Heat the transfer line and the FTIR gas cell to a stable temperature (e.g., 220 °C) to prevent condensation of evolved products.
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Equilibrate the TGA at a starting temperature of 30 °C.
-
-
Thermal Program:
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Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection:
-
Continuously record the sample mass as a function of temperature (TGA data).
-
Simultaneously, collect FTIR spectra of the evolved gases at regular intervals.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature stages.
-
Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates.
-
Correlate the mass loss events with the FTIR spectra of the evolved gases to identify the chemical nature of the decomposition products.
-
Visualizations
Caption: Workflow for DSC and TGA-FTIR analysis.
Caption: Troubleshooting decision tree for thermal analysis.
Troubleshooting Guide
Q1: I am observing an unexpected exothermic peak before the main decomposition in my DSC thermogram. What could be the cause?
A1: An unexpected exotherm prior to the main decomposition could be due to several factors:
-
Sample Impurity: The presence of impurities can lead to decomposition at a lower temperature. Verify the purity of your sample using a technique like HPLC or NMR.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be less stable and undergo an exothermic transition to a more stable form before decomposing.
-
Reaction with Pan Material: Although less common with inert pans like gold-plated stainless steel, a reaction between the sample and the aluminum pan material at elevated temperatures is possible. Try using a different, more inert pan material.
Q2: My TGA baseline is drifting significantly during the experiment. How can I correct this?
A2: Baseline drift in TGA can be caused by:
-
Instrument Not Equilibrated: Ensure that the instrument has had sufficient time to equilibrate at the starting temperature before beginning the heating ramp.
-
Buoyancy Effects: As the furnace heats up, the density of the purge gas changes, which can affect the balance mechanism. Running a blank experiment with an empty pan and subtracting this baseline from your sample run can correct for this.
-
Contamination: Residue from previous experiments in the furnace or on the balance can slowly volatilize and cause baseline drift. Regularly clean the furnace and balance components as per the manufacturer's instructions.
Q3: My results for the decomposition temperature are not consistent between runs. What should I check?
A3: Inconsistent decomposition temperatures can arise from:
-
Different Sample Masses: The decomposition temperature can be dependent on the sample mass. Ensure you are using a consistent sample mass (within a narrow range) for all your experiments.
-
Variations in Heating Rate: The measured onset of decomposition is affected by the heating rate. Ensure the heating rate is accurately controlled and consistent between runs. Calibrate the instrument's temperature scale if necessary.
-
Sample Packing: The way the sample is packed in the pan can affect heat transfer. Try to ensure a consistent and even distribution of the sample at the bottom of the pan.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the thermal decomposition of this compound?
A1: The primary hazards are the rapid release of energy (exothermic decomposition) and the evolution of toxic and flammable gases.[1] The nitro group makes the molecule energetically unstable upon heating, which can lead to a runaway reaction if not properly controlled. Decomposition products include carbon monoxide, carbon dioxide, various nitrogen oxides (NOx), and hydrogen cyanide (HCN), all of which are hazardous.[1]
Q2: What is the likely decomposition pathway for this compound?
A2: While a definitive pathway requires detailed experimental investigation, the decomposition of nitroaromatic compounds containing an ortho-amino group often proceeds through an intramolecular cyclization. It is postulated that an intramolecular hydrogen bond can form between the amino group and an oxygen of the nitro group, leading to the formation of a cyclic intermediate.[2] Subsequent rearrangement and fragmentation would then lead to the observed gaseous products. The presence of the nitrile group may also influence the decomposition mechanism.
Q3: How should I store this compound to ensure its stability?
A3: this compound is stable under normal temperatures and pressures.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and strong oxidizing agents.
Q4: What personal protective equipment (PPE) should be worn when handling this compound, especially during heating experiments?
A4: When handling this compound, standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn. For heating experiments, it is crucial to work in a well-ventilated fume hood. Considering the potential for energetic decomposition, a blast shield should be used, and the experiment should not be left unattended.
Q5: Can I use a larger sample size in my TGA/DSC experiments to get a better signal?
A5: While a larger sample size can increase the signal, it can also lead to issues with heat transfer and a broadening of thermal events, potentially obscuring sharp transitions. For energetic materials like this compound, using a large sample size (greater than a few milligrams) is strongly discouraged due to the increased risk of a rapid, uncontrolled decomposition that could damage the instrument and pose a safety hazard. It is always recommended to start with a very small sample size when analyzing an unknown or energetic material for the first time.
References
troubleshooting poor solubility of 2-Amino-5-nitrobenzonitrile in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting issues related to the poor solubility of 2-Amino-5-nitrobenzonitrile in chemical reactions. The following question-and-answer format directly addresses common challenges to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline, yellow-to-brownish powder. Its molecular structure, containing both polar (amino and nitro groups) and non-polar (benzene ring) moieties, results in selective solubility. It generally exhibits poor solubility in water and non-polar organic solvents like hexane.[1] It is more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in polar protic solvents like ethanol (B145695) and methanol.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: When encountering poor solubility, consider the following initial steps:
-
Solvent Selection: Ensure the chosen solvent is appropriate. For many reactions, using a polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) is a good starting point.
-
Gentle Heating: Carefully warming the reaction mixture can significantly increase the solubility of this compound. Always monitor for potential degradation of starting materials or products at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.
-
Increased Stirring/Agitation: Ensure vigorous and consistent stirring to maximize the interaction between the solid and the solvent.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, the amino group in this compound is basic and can be protonated under acidic conditions. This can increase its solubility in aqueous or protic solvents. However, the acidic conditions may not be compatible with all reaction types or subsequent work-up procedures. It is crucial to consider the stability of all reactants and intermediates in the proposed pH range.[1]
Q4: My reaction appears to stall or proceed very slowly. Could this be related to solubility?
A4: Yes, poor solubility can lead to a low effective concentration of the reactant in the solution, resulting in slow or incomplete reactions. Even if the solid appears to be suspended, it may not be fully dissolved at a molecular level. In such cases, the strategies outlined in Q2 should be employed to improve solubility and reaction kinetics.
Troubleshooting Guides
Issue 1: Complete Dissolution is Not Achieved
If initial troubleshooting steps are unsuccessful, a more systematic approach is required. The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Product Precipitation During Reaction or Work-up
Precipitation of the desired product during the reaction or upon work-up can lead to lower yields and purification challenges.
-
During Reaction:
-
Possible Cause: The product may be less soluble than the starting materials in the reaction solvent.
-
Solution: Consider a solvent system in which both the starting material and the product are soluble. Alternatively, if the product precipitates cleanly, this can be an effective method of purification by filtration.
-
-
During Work-up:
-
Possible Cause: A change in the solvent system (e.g., addition of an anti-solvent like water) or a temperature decrease is causing the product to crash out.
-
Solution: Minimize the temperature change during work-up. When adding an anti-solvent, do so slowly and with vigorous stirring to control the precipitation and particle size. Consider extracting the product into a suitable organic solvent before precipitation.
-
Data Presentation
| Solvent | Type | Predicted Solubility at 25 °C | Remarks |
| Water | Polar Protic | Poorly Soluble | Aromatic nitro compounds generally have low aqueous solubility. |
| Hexane | Non-polar | Insoluble | "Like dissolves like" principle suggests poor solubility.[1] |
| Toluene | Non-polar Aromatic | Sparingly Soluble | May show some solubility, especially with heating. |
| Ethanol | Polar Protic | Sparingly Soluble | May require heating to achieve moderate concentrations.[1] |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, solubility is limited. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | A common solvent for many organic reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately to Highly Soluble | Often a good choice for reactions involving aromatic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A strong solvent for many polar and non-polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | An excellent solvent for a wide range of organic molecules. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol describes a method to estimate the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, Acetonitrile, Ethanol)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath
Procedure:
-
Accurately weigh 10 mg of this compound into a vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and stir the mixture at a constant temperature (e.g., 25 °C) for 1 hour.
-
Visually inspect the solution. If the solid has completely dissolved, add another 10 mg of the compound and repeat step 3.
-
Continue adding the compound in 10 mg increments until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Example Reaction Protocol - Synthesis of a Heterocycle
This protocol illustrates a reaction where the poor solubility of this compound can be a factor and how to address it. This is a general guideline and may require optimization.
Reaction: Synthesis of a quinazoline (B50416) derivative.
Materials:
-
This compound
-
Triethyl orthoformate
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add DMF as the solvent. The volume should be sufficient to fully dissolve the starting material upon gentle heating (e.g., 5-10 mL per gram of starting material).
-
Begin stirring and gently heat the mixture to 50-60 °C to ensure complete dissolution of the this compound.
-
Once a clear solution is obtained, add triethyl orthoformate (1.5 equivalents) and ammonium acetate (2 equivalents).
-
Increase the temperature to reflux (typically around 120-140 °C for DMF) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for heterocycle synthesis.
References
Technical Support Center: Synthesis of 2-Amino-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).[1][2] This vital intermediate is crucial in the production of dyestuffs and pharmaceuticals.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 5-nitroanthranilic acid amide, which can be dehydrated to form the desired product.[5] Other reported routes, though potentially having more drawbacks, start from 2-chloro-4-nitroaniline (B86195) or involve the nitration of o-chlorobenzonitrile.[5] The synthesis of a related compound, 2-amino-5-chlorobenzonitrile, has been achieved starting from anthranilic acid.[6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Incomplete dehydration of the starting 5-nitroanthranilic acid amide is a primary concern. Ensure your dehydrating agent (e.g., phosphorus pentoxide, phosphorus oxychloride) is fresh and used in the correct stoichiometric ratio. Reaction temperature and time are also critical; heating for an adequate duration is necessary to drive the reaction to completion.[5] Additionally, improper workup and purification can lead to loss of product. Ensure the product is fully precipitated and washed appropriately to remove impurities without dissolving the desired compound.[5]
Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions?
Several side reactions can lead to impurities:
-
Dinitro Compounds: If the synthesis involves a nitration step, such as the nitration of o-chlorobenzonitrile, the formation of 3,5-dinitro compounds can occur, which are difficult to separate from the desired product.[5]
-
Incomplete Dehydration: The presence of unreacted 5-nitroanthranilic acid amide is a common impurity if the dehydration reaction is incomplete.
-
Hydrolysis of the Nitrile Group: During workup or if water is present in the reaction mixture, the nitrile group can be hydrolyzed back to a carboxamide or carboxylic acid.
-
Reactions involving the Amino Group: The primary amine is nucleophilic and can participate in side reactions, especially at elevated temperatures. In nitration reactions, the amino group is a strong activating group, which can lead to uncontrolled oxidation or multiple nitrations if not properly protected.[7]
Q4: How can I effectively purify the crude this compound?
The most common methods for purification are recrystallization and column chromatography.[8] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor. For column chromatography, a suitable solvent system (e.g., ethyl acetate/hexane) should be selected to achieve good separation of the product from any side products. The patent literature suggests that washing the crude product with methylene (B1212753) chloride and then water can also be an effective purification step.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete dehydration of 5-nitroanthranilic acid amide. | Ensure the dehydrating agent is fresh and used in sufficient quantity. Optimize reaction time and temperature according to the protocol.[5] |
| Loss of product during workup. | Carefully control the pH and temperature during precipitation. Use an appropriate solvent for washing that minimizes product loss. | |
| Product is off-color (darker than expected yellow/orange) | Presence of oxidation byproducts or other colored impurities. | Consider purification by column chromatography for efficient removal of colored impurities.[8] Ensure an inert atmosphere if the reaction is sensitive to oxidation. |
| Presence of starting material in the final product (confirmed by TLC/NMR) | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient mixing. Check the quality and amount of the dehydrating agent. |
| Formation of a water-soluble impurity | Possible hydrolysis of the nitrile group to the corresponding carboxylic acid. | Minimize the presence of water in the reaction and during workup. Use anhydrous solvents and reagents. |
| Difficulty in filtering the precipitated product | Very fine particle size of the precipitate. | Allow the precipitate to stand overnight to allow for particle growth.[7] Consider using a filter aid like Celite.[8] |
Experimental Protocols
Synthesis of this compound from 5-Nitroanthranilic Acid Amide
This protocol is adapted from a patented procedure.[5]
Materials:
-
5-Nitroanthranilic acid amide
-
Phosphorus pentoxide (P₂O₅)
-
N-methylpyrrolidone
-
Water
Procedure:
-
In a suitable reaction vessel, add 181 parts of 5-Nitroanthranilic acid amide to 300 parts by volume of N-methylpyrrolidone.
-
With stirring, add 170 parts of phosphorus pentoxide.
-
Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash the filter cake with water until neutral.
-
Dry the solid to obtain this compound.
Note: Other dehydrating agents such as phosphorus oxychloride and phosphorus pentachloride have also been reported with varying solvents and reaction conditions.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound from 5-nitroanthranilic acid amide using different dehydrating agents as described in the patent literature.[5]
| Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| Phosphorus Pentoxide | N-methylpyrrolidone | 80 | 2 hours | 91 | 202-204 |
| Phosphorus Pentachloride | Dioxane | 40 | 1 hour | 96 | 203-204 |
| Phosphorus Oxychloride | None | 80-90 | 15 minutes | 75.5 | 204-206 |
| Phosphorus Oxychloride | None | 70-80 | 1 hour | 63.5 | 198-200 |
| Phosphorus Oxychloride with Soda | None | 70-85 | 30 minutes | 88 | 207-208 |
| Phosphorus Oxychloride with Ammonium Carbonate | None | 85-90 | 15 minutes | 80.5 | 207-209 |
Visualizations
Main Synthesis Pathway
Caption: Synthesis of this compound via dehydration.
Potential Side Reactions
Caption: Common side reactions in the synthesis process.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 2-Amino-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is the dehydration of 5-nitroanthranilamide. This reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the dehydrating agent is added in a sufficient molar excess and that the reaction is allowed to proceed for the recommended time at the optimal temperature.[1] Inadequate temperature control can also lead to side reactions, reducing the yield of the desired product. Additionally, ensure the starting 5-nitroanthranilamide is of high purity and completely dry, as moisture will consume the dehydrating agent.
Q3: The isolated product is discolored (e.g., brown or dark yellow) instead of the expected yellow crystalline powder. What is the reason and how can I purify it?
A3: Discoloration often indicates the presence of impurities, which may arise from side reactions or the degradation of the product. To address this, purification by recrystallization is recommended. Suitable solvents for recrystallization include ethanol (B145695) or a mixture of ethanol and water. The use of activated charcoal during recrystallization can also help to remove colored impurities.
Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A4: In the dehydration of 5-nitroanthranilamide using reagents like POCl₃, potential side reactions can occur. Incomplete dehydration may leave unreacted starting material. The highly reactive nature of the reagents and intermediates could also lead to the formation of polymeric materials or other degradation products, especially at elevated temperatures. To minimize side products, it is crucial to maintain careful control over the reaction temperature and to add the dehydrating agent portion-wise to avoid localized overheating.
Q5: What are the key safety precautions to consider during the synthesis of this compound?
A5: The synthesis of this compound involves the use of hazardous materials. Phosphorus oxychloride and phosphorus pentoxide are corrosive and react violently with water. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction itself can be exothermic, so proper cooling and controlled addition of reagents are essential to prevent runaways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive or insufficient dehydrating agent.- Presence of moisture in the starting material or solvent.- Reaction temperature is too low. | - Use a fresh, unopened container of the dehydrating agent.- Ensure all glassware is oven-dried and the starting material and solvent are anhydrous.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Product is a Dark, Tarry Substance | - Reaction temperature is too high, leading to decomposition.- Molar ratio of dehydrating agent is too high. | - Maintain the recommended reaction temperature using a controlled temperature bath.- Optimize the stoichiometry of the dehydrating agent; start with a lower molar equivalent and incrementally increase if necessary. |
| Difficulty in Isolating the Product | - Product is soluble in the work-up solvent.- Incomplete precipitation of the product. | - If the product is precipitated by adding the reaction mixture to water/ice, ensure a sufficient volume is used.- After filtration, wash the crude product with a non-polar solvent like methylene (B1212753) chloride to remove soluble impurities.[1] |
| Purified Product has a Low Melting Point | - Presence of impurities, such as unreacted starting material or side products. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Consider column chromatography for purification if recrystallization is ineffective. |
Experimental Protocols
Synthesis of this compound via Dehydration of 5-Nitroanthranilamide
This protocol is based on a reported procedure and can be optimized based on the troubleshooting guide above.[1]
Method A: Using Phosphorus Oxychloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 30 parts of 5-nitroanthranilamide in 100 parts of phosphorus oxychloride.
-
Heat the mixture with stirring at 70-80°C for 1 hour.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The solid is washed with methylene chloride and then with water until the washings are neutral.
-
The product is dried under vacuum to yield this compound.
Method B: Using Phosphorus Pentoxide in N-Methylpyrrolidone
-
To a solution of 181 parts of 5-nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone, add 170 parts of phosphorus pentoxide.
-
Heat the mixture at 80°C with stirring for 2 hours.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with water until neutral and dry to obtain this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound from 5-nitroanthranilamide using different dehydrating agents as reported in the literature.[1]
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Phosphorus Oxychloride | None | 70-80 | 1 | 63.5 | 198-200 |
| Phosphorus Oxychloride | None | 80-90 | 0.25 | 75.5 | 204-206 |
| Phosphorus Oxychloride | Nitrobenzene | 100-110 | 0.25 | 63.5 | 201-202 |
| Phosphorus Pentoxide | N-Methylpyrrolidone | 80 | 2 | 91 | 202-204 |
Visualizations
References
Technical Support Center: Managing Hazardous Decomposition of 2-Amino-5-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the hazardous decomposition products of 2-Amino-5-nitrobenzonitrile. The following information is compiled from safety data sheets and chemical databases to help you mitigate risks during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: When subjected to high temperatures, such as in a fire, this compound can decompose and release irritating and highly toxic gases.[1] The primary hazardous decomposition products include:
-
Carbon monoxide (CO)[1]
-
Carbon dioxide (CO2)[1]
-
Hydrogen cyanide (HCN)[2]
-
Other irritating and toxic fumes and gases[1]
Q2: Under what conditions does this compound decompose?
Q3: What materials are incompatible with this compound and could potentially lead to a hazardous reaction?
A3: To prevent hazardous reactions, avoid contact with the following incompatible materials:
Q4: What are the recommended storage conditions for this compound to minimize the risk of decomposition?
A4: Proper storage is crucial for maintaining the stability of this compound. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Ensure it is stored away from the incompatible substances listed above.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always use appropriate personal protective equipment when working with this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of inhalation or if working in a poorly ventilated area.[1][2]
Troubleshooting Guide
This guide provides step-by-step instructions for specific issues you may encounter during your experiments.
Issue 1: Accidental Spill of this compound
| Step | Action | Detailed Instructions |
| 1 | Evacuate and Ventilate | Immediately clear the area of all personnel. Ensure the area is well-ventilated to disperse any airborne dust. |
| 2 | Don Appropriate PPE | Before attempting to clean the spill, put on the required PPE, including chemical-resistant gloves, safety goggles, and a respirator. |
| 3 | Contain the Spill | Prevent the powder from spreading. |
| 4 | Clean the Spill | Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust. |
| 5 | Decontaminate the Area | Once the bulk of the material is removed, decontaminate the spill area. |
| 6 | Dispose of Waste | Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste through an approved waste disposal plant. |
Issue 2: Suspected Thermal Decomposition (e.g., unusual odor, smoke)
| Step | Action | Detailed Instructions |
| 1 | Alert and Evacuate | Immediately alert others in the laboratory and evacuate the area. |
| 2 | Activate Emergency Systems | If there is a fire or significant smoke, activate the fire alarm and follow your institution's emergency procedures. |
| 3 | Isolate the Source (If Safe) | If it is safe to do so without personal risk, turn off the heat source. |
| 4 | Do Not Re-enter | Do not re-enter the area until it has been cleared by emergency personnel and deemed safe. The presence of toxic gases like hydrogen cyanide and carbon monoxide is a significant risk. |
| 5 | Seek Medical Attention | If you or anyone else has been exposed to the fumes, seek immediate medical attention.[1] |
Data and Protocols
Summary of Key Safety Data
| Parameter | Value | Source |
| Hazardous Decomposition Products | Oxides of nitrogen, Carbon monoxide, Carbon dioxide, Hydrogen cyanide, other toxic fumes | [1][2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides, Chloroformates | [9] |
| Melting Point | 200-212 °C | [5][6][7][8] |
| Storage | Cool, dry, well-ventilated area in a tightly closed container | [1] |
| Flash Point | 185.6°C | [4] |
| Boiling Point | 383.2°C at 760 mmHg | [4] |
Experimental Protocol: Spill Cleanup
-
Preparation: Assemble a spill kit containing:
-
Appropriate PPE (gloves, goggles, respirator)
-
Broom and dustpan (or other gentle sweeping tool)
-
Labeled, sealable waste container
-
Decontamination solution (e.g., soap and water)
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Paper towels or other absorbent materials
-
-
Procedure:
-
Ensure the spill area is evacuated and ventilated.
-
Don all required PPE.
-
Carefully sweep the this compound powder into the dustpan. Avoid creating airborne dust.
-
Transfer the collected powder into the designated hazardous waste container and seal it.
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Wet paper towels with the decontamination solution and wipe down the spill surface.
-
Place the used paper towels into the waste container.
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Remove PPE and wash hands thoroughly.
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Arrange for the disposal of the hazardous waste container according to your institution's guidelines.
-
Visualizations
Caption: Workflow for responding to a suspected thermal decomposition event.
References
- 1. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. echemi.com [echemi.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17420-30-3 Name: this compound [xixisys.com]
- 5. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
validation of HPLC method for 2-Amino-5-nitrobenzonitrile quantification
A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-5-nitrobenzonitrile, a crucial intermediate in pharmaceutical synthesis. This document provides a detailed comparison with an alternative analytical technique, Capillary Electrophoresis (CE), supported by experimental protocols and performance data to guide researchers, scientists, and drug development professionals in selecting and implementing a robust analytical method.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for quantifying this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. While HPLC is a widely adopted and robust technique, other methods like Capillary Electrophoresis offer distinct advantages.
Table 1: Comparison of HPLC and Capillary Electrophoresis for the Analysis of this compound
| Parameter | RP-HPLC Method | Capillary Electrophoresis (CE) Method |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase.[1] | Differential migration of ions in an electric field.[1] |
| Instrumentation | HPLC system with UV detector.[1] | CE system with UV detector.[1] |
| Column/Capillary | C18 column (e.g., 4.6 x 150 mm, 5 µm).[1] | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[1] |
| Mobile Phase/Buffer | Acetonitrile (B52724)/Water gradient with an acid modifier (e.g., formic or phosphoric acid).[2] | Phosphate (B84403) buffer.[1] |
| Run Time | ~15 minutes.[1] | ~10 minutes.[1] |
| Linearity (r²) | >0.999.[1] | >0.998.[1] |
| Advantages | High precision and robustness, widely available, suitable for preparative separation.[2] | High efficiency, low solvent consumption, rapid analysis. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Lower loading capacity, sensitivity can be lower than HPLC. |
Method Validation Workflow
A systematic approach is essential for validating an analytical method to ensure it is suitable for its intended purpose. The following diagram illustrates the key stages in the validation of an HPLC method for this compound quantification.
Caption: Workflow for the validation of an HPLC analytical method.
Experimental Protocols
Detailed methodologies for both a proposed Reversed-Phase HPLC (RP-HPLC) method and a Capillary Zone Electrophoresis (CZE) method are provided below. These protocols are based on established methods for similar aromatic nitro compounds.[1]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide excellent separation of this compound from potential impurities.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[2][3]
-
Standard: A certified reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Method 2: Capillary Zone Electrophoresis (CZE)
This method offers a rapid and efficient alternative with reduced solvent consumption.[1]
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[1]
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).[1]
-
Sample Diluent: Water/Methanol (90:10 v/v).[1]
3. Electrophoretic Conditions:
| Parameter | Condition |
| Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds.[1] |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before analysis.[1]
HPLC Method Validation Data
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the quantification of this compound.
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte peak. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | Robust |
System Suitability Testing
To ensure the continued performance of the HPLC system, system suitability tests should be performed before each analytical run.
Caption: Logic diagram for HPLC system suitability testing.
This guide provides a framework for the validation and comparison of analytical methods for the quantification of this compound. The presented HPLC method, along with its validation parameters, serves as a robust starting point for quality control and research applications in the pharmaceutical industry. The comparison with Capillary Electrophoresis highlights an alternative, efficient technique for consideration based on specific analytical needs.
References
A Comparative Analysis of 2-Amino-5-nitrobenzonitrile and Isomeric Nitroanilines for Researchers
For immediate release: This guide provides a comprehensive comparative study of 2-Amino-5-nitrobenzonitrile and the ortho, meta, and para isomers of nitroaniline. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the physicochemical properties, reactivity, and biological activities of these compounds, supported by experimental data and detailed protocols.
Physicochemical Properties
The introduction of a nitrile group and the varied placement of the nitro group significantly influence the physicochemical properties of the aniline (B41778) core structure. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems.
A summary of key physicochemical data is presented in Table 1. The melting point of this compound is notably higher than that of the nitroaniline isomers, suggesting a more stable crystal lattice. In terms of basicity, which is indicated by the pKa of the conjugate acid, this compound is predicted to be a very weak base. Among the nitroaniline isomers, the meta-isomer is the most basic, while the ortho-isomer is the least basic due to the ortho effect, which involves intramolecular hydrogen bonding and steric hindrance.[1]
| Property | This compound | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| CAS Number | 17420-30-3[2] | 88-74-4[3] | 99-09-2[3] | 100-01-6[3] |
| Molecular Weight ( g/mol ) | 163.13[2] | 138.12[3] | 138.12[3] | 138.12[3] |
| Melting Point (°C) | 200-207[2] | 71.5[3] | 114[3] | 146-149[3] |
| pKa (Conjugate Acid) | -1.97 (Predicted)[4] | -0.26[3] | 2.50[3] | 1.00[3] |
| Appearance | Yellow to brownish powder[2] | Orange-yellow crystals[5] | Yellow-orange solid | Bright yellow crystalline powder[6] |
Comparative Reactivity
The electronic and steric environment of these molecules dictates their reactivity in various chemical transformations, a critical consideration in synthetic chemistry.
Basicity
The basicity of the amino group is significantly influenced by the electron-withdrawing nature of the nitro and cyano groups. In this compound, the combined electron-withdrawing effects of the para-nitro group and the ortho-cyano group are expected to substantially decrease the electron density on the amino nitrogen, making it a very weak base. For the nitroaniline isomers, the basicity follows the order: m-nitroaniline > p-nitroaniline > o-nitroaniline.[1] This is because the nitro group in the meta position exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect observed when the nitro group is in the ortho or para position.[1]
Catalytic Reduction of the Nitro Group
A kinetic study of the reduction of various nitroaromatic compounds over a palladium catalyst revealed the following order of reactivity: p-nitroaniline > m-nitroaniline > o-nitroaniline.[7] The slower reaction rate of the ortho isomer can be attributed to steric hindrance from the adjacent amino group, which impedes its interaction with the catalyst surface.[3] The para isomer, being the least sterically hindered, exhibits the highest reactivity.[3]
| Compound | Relative Reactivity Order |
| p-Nitroaniline | 1st (Fastest)[7] |
| m-Nitroaniline | 2nd[7] |
| o-Nitroaniline | 3rd (Slowest)[7] |
| This compound | Data not available |
Biological Activity: A Comparative Overview
Nitroaromatic compounds are known to exhibit a wide range of biological activities, and understanding their comparative cytotoxicity is crucial for drug development and toxicology.
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated in various studies. Research on this compound has shown that it possesses cytotoxic and antiproliferative properties against the AGS cancer cell line at concentrations of 50 µg/mL, 100 µg/mL, and 200 µg/mL.[8] For the nitroaniline isomers, a study on their interaction with submitochondrial particles provides insights into their relative toxicity, with the ortho and para isomers demonstrating higher cytotoxicity compared to the meta-isomer.[9] It is important to note that the data for this compound and the nitroaniline isomers are from different experimental systems and are therefore not directly comparable. However, they provide a valuable preliminary assessment of their potential biological effects.
| Compound | Cell Line/System | Endpoint | Effective Concentration |
| This compound | AGS (cancer cell line) | Cytotoxicity/Antiproliferation | 50, 100, 200 µg/mL[8] |
| o-Nitroaniline | Submitochondrial particles | EC50 | 180 µM[9] |
| m-Nitroaniline | Submitochondrial particles | EC50 | 250 µM[9] |
| p-Nitroaniline | Submitochondrial particles | EC50 | 210 µM[9] |
Potential Mechanism of Action: Oxidative Stress and NF-κB Signaling
Aniline and its derivatives, including nitroanilines, have been implicated in inducing oxidative stress, which can lead to cellular damage and apoptosis.[10] Reactive oxygen species (ROS) generated during the metabolic activation of these compounds can act as signaling molecules, potentially affecting pathways like the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[10][11] The cytotoxicity of these compounds may, therefore, be mediated through the induction of oxidative stress, leading to the activation of pro-apoptotic signaling cascades.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
96-well plates
-
Mammalian cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
Test compounds (this compound and nitroaniline isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This comparative guide highlights the distinct physicochemical properties, reactivity, and biological activities of this compound and the isomeric nitroanilines. The presence and position of the nitro and cyano groups significantly impact basicity, reactivity in reduction reactions, and cytotoxicity. The provided experimental protocols offer a framework for researchers to conduct further comparative studies. The potential involvement of oxidative stress and the NF-κB signaling pathway in the cytotoxicity of these compounds warrants further investigation to elucidate their precise mechanisms of action. This information is intended to serve as a valuable resource for the rational design and development of new chemical entities in the fields of medicinal chemistry and materials science.
References
- 1. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 95 17420-30-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-5-nitrobenzonitrile and 2-Amino-5-nitrobenzoic Acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance azo dyes, the selection of precursor molecules is a critical determinant of the final product's characteristics, including its color, fastness, and affinity for various substrates. Among the panoply of available intermediates, 2-amino-5-nitrobenzonitrile and 2-amino-5-nitrobenzoic acid are two prominent candidates, each possessing unique attributes that influence the synthetic process and the properties of the resultant dyes. This guide provides an objective, data-driven comparison of these two intermediates to aid researchers in making informed decisions for their specific applications.
Both molecules share a common structural backbone: a benzene (B151609) ring substituted with an amino group at position 2 and a nitro group at position 5. The amino group serves as the primary functional group for diazotization, the initial step in azo dye synthesis, while the electron-withdrawing nitro group plays a significant role in modulating the color and enhancing the stability of the final dye. The key distinction lies in the functional group at position 1: a nitrile group (-C≡N) in this compound and a carboxylic acid group (-COOH) in 2-amino-5-nitrobenzoic acid. This seemingly subtle difference has profound implications for the dye's properties and potential applications.
Performance Comparison in Azo Dye Synthesis
The performance of a dye intermediate is best evaluated through the quantitative analysis of the dyes synthesized from it. While direct comparative studies are limited, data from analogous syntheses can provide valuable insights. The following table summarizes key performance indicators for azo dyes derived from these and similar precursors.
| Performance Metric | Dye from 2-Amino-5-nitrobenzoic Acid (Illustrative) | Dye from this compound (Expected) |
| Chemical Yield (%) | 85 - 92% | Data not readily available, but expected to be comparable under optimized conditions. |
| Purity (by HPLC) | > 98% | High purity is achievable with appropriate purification techniques.[1] |
| Color | Deep Red to Violet | Expected to produce deep shades due to the presence of the nitro group.[1] |
| λmax (in nm) | Varies with coupling agent (e.g., ~480-550 nm) | Expected to be in a similar range, influenced by the coupling partner. |
| Light Fastness | Good to Excellent (6-7 on a scale of 1-8) | The nitro group is known to enhance light fastness.[1] |
| Wash Fastness | Very Good (4-5 on a scale of 1-5) | The potential for forming strong interactions with fibers suggests good wash fastness. |
| Rubbing Fastness | Good to Very Good (4-5 on a scale of 1-5) | Dependent on the dyeing process and substrate. |
The Influence of Functional Groups on Dye Properties
The nitrile and carboxylic acid groups impart distinct characteristics to the resulting azo dyes:
2-Amino-5-nitrobenzoic Acid (-COOH):
-
Reactive Dyes: The carboxylic acid group provides a reactive handle for covalently bonding the dye to textile fibers, such as those containing hydroxyl or amino groups (e.g., cotton, wool, silk).[2] This results in dyes with exceptional wash fastness.
-
Solubility: The carboxylic acid group can be deprotonated to a carboxylate salt, which can increase the water solubility of the dye, a desirable property for certain dyeing processes.
-
Chelation: The carboxylic acid group, in conjunction with the azo linkage, can act as a chelating site for metal ions, leading to the formation of metal-complex dyes with enhanced stability and light fastness.
This compound (-C≡N):
-
Disperse Dyes: The nitrile group is less polar than the carboxylic acid group, which can lead to lower water solubility. This makes dyes derived from this compound well-suited for application as disperse dyes for hydrophobic fibers like polyester.[2]
-
Color Modulation: The strongly electron-withdrawing nature of the nitrile group can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, resulting in deeper colors compared to dyes with less electron-withdrawing groups.
-
Chemical Stability: The nitrile group is generally stable under typical dyeing conditions.
Experimental Protocols
The synthesis of azo dyes from both this compound and 2-amino-5-nitrobenzoic acid follows a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich partner.
Protocol 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
This protocol details the formation of the diazonium salt of 2-amino-5-nitrobenzoic acid.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[2]
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.[2]
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[2]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[2]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[2]
Protocol 2: Diazotization of this compound (General Procedure)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve or suspend an equimolar amount of this compound in an appropriate volume of concentrated acid (e.g., HCl or H₂SO₄) and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (approximately 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C.
-
The resulting diazonium salt solution should be used immediately for the coupling reaction.
Protocol 3: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol (B1666908).
Materials:
-
Diazonium salt solution (from Protocol 1 or 2)
-
2-Naphthol
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[2]
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.[2]
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.[3]
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[2]
Visualizing the Synthesis Workflow
The general workflow for the synthesis of azo dyes from both precursor molecules can be visualized as a two-step process.
Logical Framework for Intermediate Selection
The choice between this compound and 2-amino-5-nitrobenzoic acid is contingent on the desired properties and application of the final dye. The following decision-making framework can guide the selection process.
Conclusion
Both this compound and 2-amino-5-nitrobenzoic acid are valuable intermediates in the synthesis of azo dyes, each offering distinct advantages. The presence of the nitro group in both compounds is beneficial for achieving deep shades and good fastness properties. The choice between the two ultimately depends on the intended application of the dye. For disperse dyes targeted at hydrophobic fibers, this compound is a promising candidate. Conversely, for reactive dyes that form covalent bonds with hydrophilic fibers, 2-amino-5-nitrobenzoic acid is the more suitable precursor. Further research into the synthesis and characterization of a wider range of dyes from this compound would be beneficial to provide a more comprehensive quantitative comparison.
References
A Comparative Guide to the Quantitative Analysis of 2-Amino-5-nitrobenzonitrile in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-5-nitrobenzonitrile in complex mixtures is crucial for quality control, process monitoring, and safety assessment. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data from analogous compounds to provide a comprehensive overview.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic amines and nitro compounds, which are structurally related to this compound. This data serves as a reference to guide the selection of the most suitable technique.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a stationary and mobile phase | Separation based on volatility and mass-to-charge ratio | Measurement of light absorption by the analyte |
| Selectivity | High | Very High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Typical Run Time | 10-30 minutes | 15-40 minutes | < 5 minutes |
| Instrumentation Cost | Moderate to High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
Table 2: Quantitative Performance Data for Related Aromatic Amines and Nitro Compounds
| Parameter | HPLC (for Aromatic Amines) | GC-MS (for Aromatic Amines in Water)[1] | UV-Vis (for Nitroaniline Isomers)[2] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | 0.12-0.48 µg/L | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | 0.40-1.60 µg/L | µg/mL range |
| Accuracy (% Recovery) | 98-102% | 81.1%-120.0% | 97-103% |
| Precision (%RSD) | < 2% | Intra-day: 0.7%-12.9%, Inter-day: 1.6%-13.1% | < 3% |
Note: The data presented in Table 2 is for compounds structurally similar to this compound and should be considered as a reference. Method validation for the specific analysis of this compound is recommended.
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic nitro compounds and can be adapted for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[3]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase, ensuring the concentration of this compound falls within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization may be necessary to improve the volatility and chromatographic performance of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-35 MS)[1]
Reagents:
-
Suitable solvent (e.g., ethyl acetate, dichloromethane)
-
Derivatizing agent (if necessary, e.g., a silylating agent)
-
Internal standard
Procedure:
-
Sample Preparation and Derivatization (if required): Dissolve a known amount of the sample in a suitable solvent. If derivatization is needed, add the derivatizing agent and react under appropriate conditions. Add a known amount of an internal standard.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium
-
Oven temperature program: Optimize to achieve good separation of the analyte from other components in the mixture.
-
Mass spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the analyte in the sample using this calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[4][5][6] Its main limitation is the potential for interference from other absorbing species in the mixture.[7]
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Suitable solvent (e.g., ethanol, methanol) that does not absorb at the analytical wavelength.
Procedure:
-
Determination of λmax: Dissolve a small amount of pure this compound in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample mixture in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument.
-
Analysis: Measure the absorbance of the blank (solvent), the calibration standards, and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Visualizations
To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
References
- 1. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. iajps.com [iajps.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Amino-5-nitrobenzonitrile as a Dye Intermediate: A Guide for Researchers
In the competitive landscape of dye synthesis, the selection of intermediates is a critical determinant of the final product's performance, influencing factors such as color vibrancy, fastness, and overall stability. This guide provides a comparative analysis of 2-Amino-5-nitrobenzonitrile as a diazo component in azo dye production, with 2-Amino-5-nitrobenzoic acid serving as a key alternative for comparison. This document is intended for researchers, scientists, and professionals in drug development and materials science to make informed decisions in the selection of dye intermediates.
Executive Summary
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of dyes. Its molecular structure, featuring an amino, a nitro, and a nitrile group, offers a unique combination of reactivity and stability, making it a valuable precursor for creating vibrant and durable colorants. The presence of the electron-withdrawing nitro and nitrile groups can significantly influence the chromophoric properties of the resulting azo dyes, often leading to deeper shades and enhanced stability. This guide presents a comparison with dyes derived from 2-Amino-5-nitrobenzoic acid, a structurally similar intermediate, to highlight the relative performance characteristics. While direct, side-by-side quantitative data for dyes derived from this compound is not extensively available in published literature, this guide synthesizes existing knowledge on related compounds to provide a useful comparative framework.
Performance Comparison of Dye Intermediates
The efficacy of a dye intermediate is primarily evaluated based on the performance of the dyes synthesized from it. Key performance indicators include chemical yield, purity, color characteristics, and various fastness properties. The introduction of a nitrile group in place of a carboxylic acid group can influence the electronic properties of the dye molecule, thereby affecting its performance.
Table 1: Comparative Performance of Azo Dyes Synthesized from this compound and 2-Amino-5-nitrobenzoic Acid
| Performance Metric | Dye from this compound (Expected) | Dye from 2-Amino-5-nitrobenzoic Acid |
| Chemical Yield (%) | High | 85 - 92% |
| Purity (by HPLC) | > 97% | > 98% |
| Color | Deep shades (e.g., Reds, Oranges) | Deep Red |
| Light Fastness (ISO 105-B02) | Good to Excellent | 6 - 7 |
| Wash Fastness (ISO 105-C06) | Good | 4 - 5 |
| Rubbing Fastness (ISO 105-X12) - Dry | Good | 5 |
| Rubbing Fastness (ISO 105-X12) - Wet | Good | 4 - 5 |
| Thermal Stability (°C) | High | > 250°C |
Note: The data for dyes derived from this compound is based on qualitative descriptions and performance expectations due to the limited availability of direct comparative quantitative data. The fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is excellent) and 1 to 5 for wash and rubbing fastness (where 5 is excellent).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component.
Protocol 1: Synthesis of an Azo Dye from this compound
1. Diazotization:
-
In a 250 mL beaker, suspend 1.63 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction
A Spectroscopic Comparison of 2-Amino-5-nitrobenzonitrile Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-Amino-5-nitrobenzonitrile and its key structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential analytical data to facilitate the identification, differentiation, and characterization of these closely related compounds. All isomers share the molecular formula C₇H₅N₃O₂ and a molecular weight of approximately 163.13 g/mol .[1][2][3][4][5]
The precise arrangement of the amino (-NH₂), nitro (-NO₂), and cyano (-CN) groups on the benzene (B151609) ring dictates the molecule's electronic properties, reactivity, and biological interactions, making accurate structural confirmation paramount. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Isomer Structures and Nomenclature
The isomers under comparison are distinguished by the substitution pattern on the benzonitrile (B105546) ring. The primary compound of interest is this compound. A key structural isomer for which comparative data is available is 4-Amino-3-nitrobenzonitrile. Other positional isomers are also cataloged for reference.
References
- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 53400683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-アミノ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-nitrobenzonitrile | C7H5N3O2 | CID 11147897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Under Stress: A Comparative Guide to Forced Degradation Studies of 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of forced degradation studies for 2-Amino-5-nitrobenzonitrile, a critical process in drug development for identifying potential degradation products and establishing stability-indicating analytical methods. While specific experimental data for this molecule is not extensively published, this document outlines a robust experimental approach based on established protocols for structurally similar compounds and general guidelines for forced degradation studies.[1][2][3]
Comparison of Analytical Techniques for Degradation Product Analysis
The selection of an appropriate analytical technique is paramount for the successful separation, identification, and quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability-indicating assays due to its versatility and sensitivity.[4] However, a multi-technique approach is often necessary for comprehensive characterization.[5][6]
| Analytical Technique | Principle | Application in Degradation Studies | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Primary method for separating and quantifying the parent drug and degradation products. | High resolution, sensitivity, and reproducibility.[4][7] | May require method development to resolve all degradants. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and structural elucidation of unknown degradation products.[8] | Provides molecular weight and fragmentation data for structural confirmation. | More complex and expensive than HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile or semi-volatile degradation products. Derivatization may be needed for polar compounds.[7] | High sensitivity for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules in solution.[5] | Unambiguous structural confirmation of isolated degradation products.[6][7] | Provides definitive structural information. | Requires isolation of pure degradation products and is less sensitive than MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule based on their infrared absorption.[5] | Rapid screening for changes in functional groups during degradation.[7] | Fast and non-destructive. | Provides limited structural information on its own. |
Experimental Protocols for Forced Degradation
The following protocols are adapted from established methods for similar nitroaromatic compounds and are designed to meet the requirements of ICH guidelines.[1][8]
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.[8]
Stress Conditions
The following stress conditions are recommended to induce degradation:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.[8]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.[8]
-
Thermal Degradation (Solid State): Place the solid powder in an oven at a temperature below its melting point (e.g., 150°C) for a specified period. The melting point of this compound is approximately 200-207°C.[8][9][10]
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.[8]
Sample Analysis
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Potential Degradation Pathways
Based on the functional groups present in this compound (amino, nitro, and nitrile), the following degradation pathways can be anticipated. The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups will influence the molecule's reactivity.[11]
Caption: Potential degradation pathways for this compound under stress conditions.
Summary of Expected Stability
The following table summarizes the anticipated stability of this compound under various stress conditions, drawing parallels from the behavior of similar compounds.[8]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely to undergo hydrolysis of the nitrile group. | 2-Amino-5-nitrobenzamide, 2-Amino-5-nitrobenzoic acid. |
| Basic Hydrolysis | Likely to undergo hydrolysis of the nitrile group. | 2-Amino-5-nitrobenzamide, 2-Amino-5-nitrobenzoic acid. |
| Oxidative (H₂O₂) | Susceptible to oxidation. | Oxidized amino group (e.g., N-oxide), hydroxylated ring products. |
| Photolytic (UV/Vis light) | Likely unstable. | Polymers, oxidized products, and reduction of the nitro group.[8] |
| Thermal (Solid State) | Stable at moderate temperatures, but will decompose at high temperatures. | Oxides of carbon and nitrogen.[12] |
By implementing this comparative guide, researchers can effectively design and execute forced degradation studies for this compound, leading to a thorough understanding of its stability profile and the development of robust, stability-indicating analytical methods.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 95 17420-30-3 [sigmaaldrich.com]
- 10. This compound 95 17420-30-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Establishing a Reference Standard for 2-Amino-5-nitrobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and development. This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 2-Amino-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are objectively compared, supported by experimental data and detailed protocols.
Physicochemical Properties
A foundational step in establishing a reference standard is the thorough characterization of its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 163.13 g/mol | [1][2][3] |
| Appearance | Yellow to orange or brown powder | |
| Melting Point | 200-207 °C | |
| CAS Number | 17420-30-3 | [1][2][3] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The choice of stationary phase is critical for achieving optimal separation of the main component from potential impurities.
Comparison of HPLC Columns
The unique chemical structure of this compound, with its aromatic ring, polar amino group, and electron-withdrawing nitro and nitrile groups, allows for distinct interactions with different stationary phases. A comparison between a traditional C18 column and a Phenyl column reveals differences in selectivity. Phenyl columns can offer enhanced retention and selectivity for aromatic and nitro-aromatic compounds through π-π interactions, which are different from the hydrophobic interactions that dominate on a C18 phase.[4][5][6]
| Parameter | C18 Column | Phenyl Column |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions |
| Selectivity for Isomers | Moderate | Potentially high for positional isomers |
| Retention of Polar Analytes | Generally lower | Can be higher due to mixed-mode interactions |
| Mobile Phase Compatibility | Wide range (Acetonitrile, Methanol) | Methanol can enhance π-π interactions |
Experimental Protocol: HPLC Purity Determination
This protocol provides a general framework for the HPLC analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Columns:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid for improved peak shape and MS compatibility.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the this compound reference standard. The choice of ionization technique can significantly impact the information obtained.
Comparison of Ionization Techniques
Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for library matching.[8] Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight of unknown impurities.[8][9][10]
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (typically 70 eV) | Low (via reagent gas) |
| Fragmentation | Extensive | Minimal |
| Molecular Ion Peak | Often weak or absent | Usually prominent ([M+H]⁺) |
| Primary Use | Structural elucidation, library matching | Molecular weight determination |
GC-MS Fragmentation Data (Electron Ionization)
The following major fragment ions are observed for this compound under EI conditions:
| m/z | Putative Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 133 | [M-NO]⁺ |
| 117 | [M-NO₂]⁺ |
| 90 | [C₆H₄N]⁺ |
| 63 | [C₅H₃]⁺ |
(Data sourced from PubChem)
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (if necessary): The polar amino group may necessitate derivatization (e.g., with BSTFA to form a trimethylsilyl (B98337) derivative) to improve volatility and peak shape.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV and/or Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Dissolve the sample in a GC-compatible solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.
Decision tree for analytical method selection.
Spectroscopic Characterization
Spectroscopic techniques provide essential information for the structural confirmation of the this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.9 - 8.1 | d | 1H | Aromatic H |
| 7.5 - 7.7 | dd | 1H | Aromatic H |
| 6.8 - 7.0 | d | 1H | Aromatic H |
| 5.0 - 6.0 | br s | 2H | -NH₂ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~150 | C-NH₂ |
| ~140 | C-NO₂ |
| ~135 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | C-CN |
| ~115 | Aromatic CH |
| ~100 | C-CN |
(Note: Predicted chemical shifts can vary based on the solvent and experimental conditions.)
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
¹H NMR Acquisition: Standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled experiment with a sufficient number of scans (≥1024) and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| 2220 - 2260 | Strong | C≡N stretch (nitrile) |
| 1580 - 1620 | Medium | Aromatic C=C stretch |
| 1490 - 1550 | Strong, Asymmetric | N-O stretch (nitro group) |
| 1300 - 1350 | Strong, Symmetric | N-O stretch (nitro group) |
(Data sourced from PubChem and general IR correlation tables)[1]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry KBr and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.
Conclusion
The establishment of a reference standard for this compound requires a multi-faceted analytical approach. HPLC is the primary technique for purity assessment, with the choice of column influencing selectivity. GC-MS is invaluable for identifying volatile impurities, and the selection of the ionization method depends on the analytical goal. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently establish a well-characterized reference standard for this compound, ensuring the accuracy and reliability of future analytical work. The general principles for the establishment, maintenance, and distribution of chemical reference substances as outlined by the World Health Organization should also be followed to ensure the quality and integrity of the standard.[11]
References
- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 17420-30-3 [matrix-fine-chemicals.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. azom.com [azom.com]
- 10. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 11. who.int [who.int]
A Comparative Guide to the Analytical Methods for 2-Amino-5-nitrobenzonitrile
Disclaimer: As of December 2025, a formal inter-laboratory comparison study for the analysis of 2-Amino-5-nitrobenzonitrile has not been identified in publicly available literature. Such studies are crucial for establishing the reproducibility and reliability of analytical methods across different laboratories. This guide, therefore, presents a comparative overview of various analytical techniques for the characterization of this compound, drawing upon available experimental data and protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, their applications, and the expected results.
Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for the external quality assessment of laboratory performance.[1] They involve multiple laboratories analyzing the same sample to evaluate and compare their results, which helps in identifying potential biases, validating analytical methods, and ensuring consistency and reliability of data across the industry.[1]
Introduction to this compound
This compound (CAS 17420-30-3) is a chemical intermediate with a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[2][3] It is recognized for its role as a vital building block in the synthesis of dyestuffs and various pharmaceuticals.[4] The molecule's structure, which includes an amino group, a nitro group, and a nitrile functional group, makes it a versatile and highly reactive compound for chemical transformations.[4] Given its application in sectors where purity and consistency are paramount, robust analytical characterization is essential.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various analytical techniques for this compound. This data serves as a benchmark for researchers performing these analyses.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Value | Analytical Technique |
| Molecular Formula | C₇H₅N₃O₂ | - |
| Molecular Weight | 163.13 g/mol | Mass Spectrometry |
| Parent Ion (M+) | m/z 163 | Mass Spectrometry |
| Melting Point | 200-207 °C | Melting Point Apparatus |
| Purity | ≥95% - >98.0% (GC) | Gas Chromatography |
Sources:[2]
Table 2: Spectroscopic Data
| Technique | Key Parameters & Values |
| ¹H NMR | Chemical shifts (δ) are dependent on the solvent used. |
| ¹³C NMR | Chemical shifts (δ) are dependent on the solvent used. |
| FTIR (cm⁻¹) | Characteristic peaks for NH₂, C≡N, and NO₂ functional groups. |
| UV-Vis | Wavelength of maximum absorbance (λmax) provides information about the electronic structure. |
Note: Specific peak values for NMR and FTIR are highly dependent on experimental conditions and the specific instrumentation used. The data presented here is indicative of the expected spectral features.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and research needs.
HPLC is a primary technique for assessing the purity of non-volatile and thermally unstable compounds. A reverse-phase method is generally suitable for this compound.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or λmax of the compound)
-
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Sample Preparation: Dissolve 1-5 mg of the analytical standard in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
MS Conditions (Example):
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
-
Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The mass spectrum is extracted at the peak apex to identify the molecular ion and major fragment ions.
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound.
Conclusion
The analytical methods described provide a robust framework for the quality control and characterization of this compound. While the data presented here is derived from single-source documentation, it offers valuable benchmarks for purity, identity, and structural elucidation. The absence of a formal inter-laboratory study highlights an opportunity for the scientific community to establish a consensus on the most reliable and reproducible methods for the analysis of this important chemical intermediate. Such a study would be invaluable for ensuring consistency and comparability of results across different research and manufacturing facilities.
References
Navigating the Synthesis of 2-Amino-5-nitrobenzonitrile: A Cost-Benefit Analysis of Competing Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-5-nitrobenzonitrile, a valuable building block in the pharmaceutical and dye industries, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most viable routes, supported by detailed experimental protocols and quantitative data to inform strategic decision-making in process development and manufacturing.
The selection of an optimal synthetic route for a target molecule is a critical decision that balances factors such as yield, cost of raw materials, reaction conditions, and safety and environmental impact. This analysis focuses on three primary approaches to the synthesis of this compound: the dehydration of 5-nitroanthranilic acid amide, and the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile (B92243) and 2-fluoro-5-nitrobenzonitrile (B100134).
Comparative Analysis of Synthetic Routes
A quantitative comparison of the key metrics for each synthetic route is presented in the table below, offering a clear overview of their respective advantages and disadvantages.
| Parameter | Route 1: Dehydration of Amide | Route 2: Amination of Chloro-derivative | Route 3: Amination of Fluoro-derivative |
| Starting Material | 5-Nitroanthranilic acid amide | 2-Chloro-5-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile |
| Key Reagents | Phosphorus Pentoxide (P₂O₅) or Phosphorus Oxychloride (POCl₃) | Ammonia (B1221849) | Ammonia |
| Typical Yield | 88-96%[1] | Estimated 80-90% | Estimated 90-95% |
| Starting Material Cost | Moderate | Moderate | High |
| Reagent Cost | Low to Moderate | Low | Low |
| Reaction Conditions | High Temperature (70-110°C)[1] | High Temperature and Pressure | Moderate Temperature |
| Safety/Environmental Concerns | Corrosive and water-reactive reagents (P₂O₅, POCl₃) | Use of pressurized ammonia | Use of pressurized ammonia |
| Overall Cost-Effectiveness | High | Moderate to High | Moderate |
Detailed Experimental Protocols
Route 1: Dehydration of 5-Nitroanthranilic acid amide
This high-yield method involves the dehydration of readily available 5-nitroanthranilic acid amide using a strong dehydrating agent. The following protocols are based on established patent literature.[1]
Method A: Using Phosphorus Pentoxide
To a solution of 181 parts of 5-nitroanthranilic acid amide in 300 parts by volume of N-methylpyrrolidone, 170 parts of phosphorus pentoxide are added. The mixture is heated to 80°C for 2 hours with stirring. After cooling, the reaction mixture is treated with water, and the precipitated product is collected by filtration. The filter cake is washed with water until neutral and then dried to afford this compound. Yield: 91% .[1]
Method B: Using Phosphorus Oxychloride
A mixture of 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda ash is treated with 1080 parts of phosphorus oxychloride. The mixture is stirred at 70-85°C for 30 minutes. After cooling, the precipitate is filtered, washed with methylene (B1212753) chloride and then with water until neutral, and dried to yield this compound. Yield: 88% .[1]
Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile
A solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent such as N,N-dimethylformamide is treated with a source of ammonia (e.g., aqueous ammonia, ammonia gas) in a sealed pressure vessel. The reaction is heated to a temperature typically ranging from 100-150°C for several hours. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The use of a copper catalyst may be employed to facilitate the reaction.
Route 3: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile
The high electronegativity of the fluorine atom makes 2-fluoro-5-nitrobenzonitrile a more reactive substrate for nucleophilic aromatic substitution compared to its chloro-analog.[2] This allows for milder reaction conditions.
A solution of 2-fluoro-5-nitrobenzonitrile in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is treated with an excess of aqueous ammonia. The reaction is typically stirred at a moderately elevated temperature (e.g., 60-80°C) for several hours until completion, as monitored by thin-layer chromatography. Upon cooling, the reaction mixture is diluted with water to precipitate the product, which is then isolated by filtration, washed with water, and dried.
Cost-Benefit and Safety Analysis
Route 1 (Dehydration of Amide): This route stands out for its high reported yields and the relatively low cost of the dehydrating agents. The starting material, 5-nitroanthranilic acid amide, is commercially available. However, the use of phosphorus pentoxide and phosphorus oxychloride presents significant safety and handling challenges. Both reagents are highly corrosive and react violently with water.[3] Proper personal protective equipment and dry reaction conditions are essential. The work-up involves quenching with water, which must be done with extreme care. From a cost-benefit perspective, the high yields and inexpensive reagents make this a very attractive industrial route, provided that the necessary safety infrastructure is in place.
Route 2 (Amination of Chloro-derivative): The starting material, 2-chloro-5-nitrobenzonitrile, is commercially available at a moderate price. Ammonia is an inexpensive reagent. The primary drawback of this route is the anticipated need for high temperatures and pressures to achieve a reasonable reaction rate, which can increase equipment costs and safety risks. The yield for this route is estimated to be slightly lower than the dehydration route based on general principles of nucleophilic aromatic substitution.
Route 3 (Amination of Fluoro-derivative): 2-Fluoro-5-nitrobenzonitrile is significantly more expensive than its chloro counterpart. However, its higher reactivity allows for milder reaction conditions, potentially reducing energy costs and the need for specialized high-pressure equipment. The expected yield is also likely to be higher than that of the chloro-derivative. This route may be advantageous for smaller-scale syntheses where the cost of the starting material is less of a concern and milder conditions are preferred.
Logical Workflow for Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Conclusion
For large-scale industrial production of this compound, the dehydration of 5-nitroanthranilic acid amide (Route 1) appears to be the most cost-effective option due to its high yields and the low cost of the dehydrating agents. However, this route necessitates stringent safety protocols to handle the hazardous reagents.
For laboratory-scale synthesis, where the cost of starting materials is less critical and milder reaction conditions are often preferred, the amination of 2-fluoro-5-nitrobenzonitrile (Route 3) presents a compelling alternative. Its high reactivity allows for more benign conditions and likely high yields, simplifying the experimental setup.
The amination of 2-chloro-5-nitrobenzonitrile (Route 2) represents a compromise between the other two routes. It avoids the highly corrosive reagents of Route 1 but requires more forcing conditions than Route 3. Its viability would largely depend on the optimization of the reaction conditions to achieve a high yield in a cost-effective manner.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, balancing the trade-offs between cost, yield, safety, and available equipment.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Amino-5-nitrobenzonitrile
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of chemical building blocks is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-Amino-5-nitrobenzonitrile with analogous compounds, supported by experimental data, to illuminate its chemical behavior in key transformations.
This compound is a versatile aromatic compound featuring an amino, a nitro, and a nitrile group. The interplay of these functionalities—the electron-donating amino group and the powerful electron-withdrawing nitro and cyano groups—creates a unique electronic environment that dictates its reactivity. This guide will delve into the impact of these substituents on several key reaction types, offering a comparative perspective against similar benzonitrile (B105546) derivatives.
Impact of Substituents on Reactivity: A Comparative Overview
The reactivity of the benzonitrile core is significantly modulated by the nature and position of its substituents. In this compound, the strong electron-withdrawing effect of the nitro group, positioned para to the amino group, profoundly influences the nucleophilicity of the amine and the electrophilicity of the aromatic ring.
Nucleophilicity of the Amino Group
The amino group in this compound exhibits significantly reduced nucleophilicity compared to 2-aminobenzonitrile (B23959). This is a direct consequence of the electron-withdrawing nitro group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for nucleophilic attack.
A compelling example of this diminished reactivity is observed in the synthesis of quinolines. Experimental data demonstrates that while 2-aminobenzonitrile reacts readily with ynones to produce 4-aminoquinolines in good to excellent yields, this compound fails to yield the desired product under the same conditions.[1] This stark difference underscores the deactivating effect of the nitro group on the amino functionality.
Table 1: Comparison of Reactivity in Quinoline Synthesis [1]
| Substrate | Reaction with Ynone | Yield of 4-Aminoquinoline |
| 2-Aminobenzonitrile | Successful | Good to Excellent |
| This compound | No reaction | 0% |
Reactivity of the Nitro Group: Reduction
The nitro group is a key functional handle in this compound, readily undergoing reduction to an amino group, which opens up synthetic pathways to valuable diaminoaromatic intermediates. A common method for this transformation is the use of reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.
Table 2: Reduction of a Structurally Similar Nitrobenzonitrile [1]
| Substrate | Reagents and Conditions | Product | Yield |
| 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile | SnCl₂, conc. HCl, Acetic Acid, 60°C, 1h | 2,5-Diamino-4-methoxybenzonitrile derivative | 73% |
Reactivity of the Nitrile Group
Despite the strong electronic effects of the other substituents, the nitrile group in this compound remains reactive and can be converted to other functional groups. For instance, it can be successfully transformed into a thioamide in high yield through a reaction with hydrogen sulfide (B99878) in the presence of an amine catalyst. This demonstrates the synthetic utility of the cyano group for further molecular elaborations.
Experimental Protocols
General Procedure for the Reduction of the Nitro Group
This protocol is based on the reduction of a similar compound and can be adapted for this compound.
Materials:
-
Substituted nitrobenzonitrile (1 equivalent)
-
Tin(II) chloride dihydrate (3-4 equivalents)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the substituted nitrobenzonitrile in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
Signaling Pathways and Reaction Mechanisms
The reactivity of this compound can be understood through the electronic interplay of its functional groups, which influences the stability of reaction intermediates.
Influence of Substituents on Aromatic Substitution
The following diagram illustrates the logical relationship between the electronic nature of substituents and their effect on the reactivity of the benzene (B151609) ring towards nucleophilic and electrophilic aromatic substitution.
Caption: Influence of substituent electronic effects on aromatic reactivity.
In the case of this compound, the amino group acts as an electron-donating group, activating the ring for electrophilic substitution, while the nitro and cyano groups are strong electron-withdrawing groups, deactivating the ring for electrophilic substitution but activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to them. The overall reactivity is a balance of these competing effects.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-nitrobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, the primary and recommended method for the disposal of 2-Amino-5-nitrobenzonitrile is incineration by a licensed professional waste disposal service. [1] In-laboratory treatment or disposal via drains is strongly discouraged due to the hazardous nature of this compound.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.
This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, minimizing exposure risks.
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to prevent the inhalation of its dust or fumes.[1]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound.[1]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles or face shield.[1] |
| Hand Protection | Chemical-resistant gloves.[1] |
| Body Protection | Laboratory coat.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if ventilation is inadequate).[2] |
Waste Segregation and Incompatibilities
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be kept separate from incompatible materials.
-
Incompatible Materials: Do not mix with acids, bases, or strong oxidizing agents.[1][2] Nitriles can react with mineral acids, and nitro compounds may react with reducing agents.[1]
Step-by-Step Disposal Procedure
The following steps outline the approved procedure for the disposal of this compound.
-
Containerization:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.
-
The final and approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including a respirator if necessary.[1][2]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Collection: For this solid compound, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust during this process.[1]
-
Decontamination: Clean the spill area as per your laboratory's standard operating procedures for hazardous materials.
-
Disposal of Spill Debris: Treat all materials used for cleanup as hazardous waste and dispose of them accordingly.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 2-Amino-5-nitrobenzonitrile (CAS No. 17420-30-3)
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personal safety and proper chemical management within a laboratory setting. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][5]Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.[1]A standard laboratory coat is required. |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask should be used, or all work should be conducted under a certified chemical fume hood.[1] |
| Large Spills | Full Body Protection | In the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the spill's magnitude.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, the use of a chemical fume hood is mandatory.[1][6]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[1]
2. Handling the Chemical:
-
Grounding: When transferring the powder, ensure all equipment is properly grounded to prevent static discharge.
-
Minimizing Dust: Avoid actions that could generate dust. Use appropriate tools for handling the solid material.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1] Do not eat, drink, or smoke in the designated work area.[5]
3. In Case of Exposure:
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] If eye irritation persists, seek medical advice.[3]
-
Skin Contact: If the chemical comes into contact with skin, wash with plenty of soap and water.[3][5] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: If inhaled, remove the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[5] Rinse the mouth.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly sealed container.[6]
-
Disposal Method: The recommended method of disposal is to send the material to an approved waste disposal plant.[5] An alternative is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials: Any materials used for cleaning up spills or that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
-
Incompatible Substances: Do not mix with strong oxidizing agents, acids, acid chlorides, or chloroformates.[5][6]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Shandong Biotech [shandongbiotech.com]
- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
